m-PEG15-NHS ester
Description
Structure
2D Structure
Properties
Molecular Formula |
C39H73NO20 |
|---|---|
Molecular Weight |
876.0 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate |
InChI |
InChI=1S/C39H73NO20/c1-44-7-8-46-11-12-48-15-16-50-19-20-52-23-24-54-27-28-56-31-32-58-35-36-59-34-33-57-30-29-55-26-25-53-22-21-51-18-17-49-14-13-47-10-9-45-6-2-3-39(43)60-40-37(41)4-5-38(40)42/h2-36H2,1H3 |
InChI Key |
UOBQIBQKURHUNU-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to m-PEG15-NHS Ester
This guide provides a comprehensive overview of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester with 15 PEG units (this compound). It is a valuable tool for researchers and professionals involved in bioconjugation, drug delivery, and the development of therapeutic proteins and peptides. This document details the physicochemical properties, reaction mechanisms, and experimental protocols associated with this versatile crosslinker.
Core Concepts
This compound is a heterobifunctional crosslinking reagent characterized by a methoxy-terminated polyethylene glycol (PEG) chain of 15 units and an amine-reactive N-hydroxysuccinimidyl (NHS) ester. The PEG component imparts hydrophilicity and biocompatibility to the modified molecules, which can enhance their solubility, stability, and pharmacokinetic profiles. The NHS ester function allows for the covalent conjugation to primary amines (-NH2) on biomolecules such as proteins, peptides, and antibodies, forming a stable amide bond.[1][] This process, known as PEGylation, is a widely adopted strategy in drug development to improve the therapeutic efficacy of biologics.[3]
Physicochemical and Reactivity Data
The properties of this compound are summarized in the table below. This information is crucial for designing and executing successful bioconjugation experiments.
| Property | Value |
| Molecular Weight | 875.99 g/mol |
| Chemical Formula | C39H73NO20 |
| Purity | Typically ≥98% |
| Appearance | White to off-white solid or viscous liquid |
| Solubility | Soluble in organic solvents such as DMSO and DMF; can be diluted in aqueous, amine-free buffers.[4] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester |
| Target Moiety | Primary amines (-NH2) |
| Optimal Reaction pH | 7.0 - 9.0 (optimal range is often cited as 8.3-8.5)[5] |
| Reaction Product | Stable amide bond |
| Storage Conditions | -20°C, under desiccated conditions, protected from moisture and light. |
Reaction Mechanism and Experimental Workflow
The fundamental reaction of this compound involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide. A generalized experimental workflow for protein PEGylation encompasses preparation, reaction, and purification stages.
Chemical Structure of this compound
References
m-PEG15-NHS Ester: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
m-PEG15-NHS ester is a monodisperse polyethylene glycol (PEG) derivative that plays a pivotal role in bioconjugation and drug delivery. This guide provides an in-depth overview of its structure, properties, and applications, with a focus on empowering researchers, scientists, and drug development professionals with the technical information necessary for its effective use. The methoxy-capped PEG chain imparts hydrophilicity and biocompatibility, while the N-hydroxysuccinimide (NHS) ester group provides a reactive handle for the covalent attachment to primary amines on biomolecules.
Core Properties and Specifications
The this compound is a well-defined molecule with consistent properties, making it an ideal reagent for applications requiring precise control over stoichiometry and conjugate characterization.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 875.99 g/mol | [1] |
| Chemical Formula | C39H73NO20 | [1] |
| Appearance | White to off-white solid at <35°C, liquid at >35°C | [1] |
| Purity | Typically >95% | |
| Solubility | Soluble in organic solvents such as DMSO and DMF. Once dissolved, it can be diluted into aqueous, amine-free buffers. | |
| Storage | Store at -20°C, sealed and protected from moisture and light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [1] |
Chemical Structure and Reactivity
The structure of this compound consists of a methoxy-terminated polyethylene glycol chain with 15 ethylene glycol units, connected to an N-hydroxysuccinimide ester.
Caption: Chemical structure of this compound.
The key reactive feature of this molecule is the NHS ester group, which readily reacts with primary amines (-NH2) on biomolecules such as proteins, peptides, and antibodies. This reaction, known as acylation, forms a stable and covalent amide bond.
Reaction with Primary Amines
The reaction is most efficient in a slightly basic environment (pH 7.2-8.5), where the primary amine is deprotonated and thus more nucleophilic.
Caption: Amine acylation reaction pathway.
Competing Hydrolysis Reaction
A critical consideration when working with NHS esters is their susceptibility to hydrolysis in aqueous solutions. The rate of hydrolysis increases with pH. This competing reaction results in the formation of an unreactive carboxylic acid, thereby reducing the efficiency of the desired bioconjugation.
Caption: Factors influencing reaction outcomes.
Experimental Protocols
The following are generalized protocols for the conjugation of this compound to proteins and small molecules. Optimization is often necessary for specific applications.
Protein Conjugation Protocol
This protocol is a starting point for the PEGylation of proteins, such as antibodies.
Caption: Workflow for protein conjugation.
Detailed Methodology:
-
Protein Preparation: Dissolve the protein in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0. Common protein concentrations range from 1 to 10 mg/mL.
-
This compound Preparation: Immediately before use, dissolve the this compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of approximately 10 mM.
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching (Optional): To stop the reaction, a buffer containing primary amines, such as Tris or glycine, can be added.
-
Purification: Remove unreacted this compound and byproducts using dialysis or size-exclusion chromatography.
-
Characterization: Analyze the resulting PEGylated protein using techniques such as SDS-PAGE to observe the increase in molecular weight, and mass spectrometry to determine the degree of PEGylation.
Small Molecule Conjugation Protocol
This protocol is a general guideline for labeling small molecules containing a primary amine.
Caption: Workflow for small molecule conjugation.
Detailed Methodology:
-
Dissolution: Dissolve the amine-containing small molecule in an anhydrous organic solvent such as DMF, DMSO, or dichloromethane (DCM).
-
Reagent Addition: Add the this compound (typically 1-2 molar equivalents) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 3 to 24 hours.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Once the reaction is complete, purify the PEGylated small molecule using appropriate techniques such as column chromatography.
-
Characterization: Confirm the structure and purity of the final product using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various applications:
-
PROTACs: It is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins.[1]
-
Antibody-Drug Conjugates (ADCs): The PEG spacer can improve the solubility and pharmacokinetic properties of ADCs.
-
Peptide and Protein Modification: PEGylation of therapeutic proteins and peptides can increase their in vivo half-life, reduce immunogenicity, and enhance stability.
-
Surface Modification: It can be used to modify the surfaces of nanoparticles, liposomes, and other drug delivery systems to improve their biocompatibility and circulation time.
Conclusion
This compound is a versatile and well-defined reagent that is instrumental in the field of bioconjugation. Its hydrophilic PEG chain and amine-reactive NHS ester group allow for the precise modification of a wide range of biomolecules and materials. A thorough understanding of its properties and reactivity, as outlined in this guide, is crucial for its successful application in research and the development of novel therapeutics.
References
An In-depth Technical Guide to m-PEG15-NHS Ester: Properties, Applications, and Protocols
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester with a 15-unit PEG chain (m-PEG15-NHS ester). It is intended for researchers, scientists, and drug development professionals who utilize PEGylation technologies, particularly in the fields of bioconjugation, drug delivery, and proteolysis-targeting chimeras (PROTACs).
Core Concepts and Properties
This compound is a heterobifunctional crosslinker comprising a methoxy-terminated polyethylene glycol (PEG) chain and an amine-reactive N-hydroxysuccinimidyl (NHS) ester. The PEG component imparts hydrophilicity and biocompatibility to the molecule it is conjugated to, which can enhance solubility, reduce immunogenicity, and improve pharmacokinetic profiles of therapeutic agents. The NHS ester allows for the covalent attachment of the PEG chain to primary amines on proteins, peptides, small molecules, and other substrates.
It is important to note that while the "15" in this compound suggests a discrete chain length of 15 ethylene glycol units, commercial preparations of this reagent may exhibit some degree of polydispersity. This means the material can be a mixture of molecules with a distribution of PEG chain lengths centered around an average of 15 units. For applications requiring a precisely defined molecular weight, a monodisperse version of the reagent should be sought.
Physicochemical Properties
The key quantitative data for a representative this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 875.99 g/mol | [1] |
| Chemical Formula | C39H73NO18 | |
| Purity | Typically >95% | |
| Solubility | Soluble in DMSO, DMF, and DCM | [2][3] |
| Storage | Store at -20°C, desiccated | [2][3] |
Applications in Research and Drug Development
The primary application of this compound is in the covalent modification of biomolecules and small molecules through a process known as PEGylation. The NHS ester reacts with primary amines (-NH2) to form stable amide bonds.
Bioconjugation of Proteins and Peptides
PEGylation of proteins and peptides can significantly improve their therapeutic properties. The attachment of the hydrophilic PEG chain can:
-
Increase hydrodynamic size: This can reduce renal clearance and prolong the circulation half-life of the protein.
-
Shield epitopes: The PEG chain can mask antigenic sites, reducing the immunogenicity of the therapeutic protein.
-
Enhance solubility: This is particularly beneficial for hydrophobic peptides and proteins.
Linker for PROTACs
This compound is widely used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker connects the ligand that binds to the target protein with the ligand that binds to the E3 ligase. The length and flexibility of the PEG chain are critical for the proper orientation of the two ligands and the efficient formation of the ternary complex (target protein-PROTAC-E3 ligase).
Experimental Protocols
The following are general protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.
Materials
-
This compound
-
Amine-containing molecule (protein, peptide, or small molecule)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer: Phosphate-buffered saline (PBS) pH 7.2-8.0, or other amine-free buffer
-
Quenching buffer: 1 M Tris-HCl pH 8.0 or 1 M glycine
-
Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)
General Procedure for Protein PEGylation
-
Preparation of the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Preparation of this compound Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess reagent and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
General Procedure for Small Molecule Modification (e.g., PROTAC Synthesis)
-
Dissolution: Dissolve the amine-containing small molecule in an anhydrous organic solvent such as DMF or DMSO.
-
Addition of Base (Optional but Recommended): For amine salts (e.g., hydrochlorides), add 1.2-1.5 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution to free the amine.
-
Addition of this compound: Add 1.0-1.2 equivalents of this compound to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Work-up and Purification: Once the reaction is complete, the product can be isolated by standard organic synthesis work-up procedures, followed by purification, typically using flash chromatography or preparative HPLC.
Visualizations
Molecular Structure of this compound
Caption: Chemical Structure of this compound.
Experimental Workflow for Bioconjugation
Caption: General workflow for the conjugation of this compound.
References
An In-depth Technical Guide to the Solubility Characteristics of m-PEG15-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methoxy polyethylene glycol (15) N-hydroxysuccinimidyl ester (m-PEG15-NHS ester). Understanding the solubility and stability of this reagent is critical for its effective use in bioconjugation, drug delivery, and proteomics research. This document outlines its qualitative and semi-quantitative solubility in various solvents, details factors influencing its stability, and provides experimental protocols for solubility determination.
Core Concepts: Structure and Impact on Solubility
The this compound is an amine-reactive PEGylation reagent. Its structure consists of a hydrophilic polyethylene glycol (PEG) chain of 15 repeating ethylene glycol units, capped with a methoxy group at one end and an N-hydroxysuccinimidyl (NHS) ester at the other. The PEG chain imparts hydrophilicity, influencing its solubility in aqueous and organic media, while the NHS ester provides reactivity towards primary amines.
Solubility Profile
Table 1: Qualitative Solubility of m-PEG-NHS Esters in Common Solvents
| Solvent Class | Solvent | Solubility | Remarks |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | High | Commonly used for preparing stock solutions.[1][2][3] |
| Dimethylformamide (DMF) | High | Another common solvent for stock solution preparation.[1][2] | |
| Acetonitrile (ACN) | Soluble | Mentioned as a suitable solvent. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | Suitable for dissolution. |
| Chloroform | Soluble | A product sheet for a general mPEG-NHS indicates solubility of 10 mg/mL. | |
| Aqueous | Water & Aqueous Buffers | Soluble, but with reactivity | While the PEG chain confers water solubility, the NHS ester is susceptible to hydrolysis, especially at neutral to basic pH. It is recommended to prepare aqueous solutions immediately before use. |
Note: The solubility in aqueous solutions is a balance between the dissolution of the PEG chain and the hydrolysis of the NHS ester. For practical purposes, this compound is typically dissolved in a dry water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture.
Factors Influencing Stability and Solubility
The stability of the this compound, particularly the integrity of the amine-reactive NHS ester group, is paramount for successful conjugation. Several factors can influence its stability and apparent solubility.
Table 2: Key Factors Affecting the Stability of m-PEG-NHS Esters
| Factor | Effect | Recommendations |
| pH | The NHS ester is highly susceptible to hydrolysis at neutral and basic pH. The rate of hydrolysis increases significantly with increasing pH. | For reactions, a pH range of 7.2-8.5 is a common compromise between amine reactivity and NHS ester stability. For storage of stock solutions in organic solvents, maintain anhydrous conditions. |
| Moisture | Water acts as a reactant in the hydrolysis of the NHS ester, leading to an inactive carboxylic acid. | Store the solid reagent under desiccated conditions at -20°C. Allow the reagent to warm to room temperature before opening to prevent condensation. Use anhydrous solvents for preparing stock solutions. |
| Temperature | Higher temperatures accelerate the rate of hydrolysis. | Store the solid reagent and stock solutions at low temperatures (e.g., -20°C). Perform conjugation reactions at controlled temperatures, often on ice or at room temperature for a defined period. |
| Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester. | Use non-amine containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffers for conjugation reactions. |
Hydrolysis Kinetics of NHS Esters:
The half-life of an NHS ester is highly dependent on the pH of the aqueous environment.
-
At pH 7, the half-life is approximately 4-5 hours at 0°C.
-
At pH 8.6, the half-life dramatically decreases to about 10 minutes at 4°C.
This underscores the importance of performing conjugation reactions promptly after adding the this compound to an aqueous buffer.
Experimental Protocol: Determination of Aqueous Solubility
A precise determination of the aqueous solubility of this compound is complicated by its simultaneous hydrolysis. However, an apparent solubility can be determined by adapting methods used for peptides and proteins, such as a PEG precipitation-based assay.
Objective: To determine the apparent aqueous solubility of this compound in a given buffer.
Materials:
-
This compound
-
Selected aqueous buffer (e.g., 50 mM phosphate buffer, pH 6.0, to minimize immediate hydrolysis)
-
Polyethylene glycol (e.g., PEG 3350) as a precipitant
-
Microcentrifuge
-
UV-Vis Spectrophotometer or HPLC system
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of this compound (e.g., 100 mg/mL) in anhydrous DMSO.
-
Prepare a series of precipitant solutions with varying concentrations of PEG 3350 in the selected aqueous buffer.
-
-
Solubility Assay:
-
In a series of microcentrifuge tubes, add a small, fixed volume of the this compound stock solution.
-
Add increasing volumes of the PEG 3350 precipitant solutions to the tubes, bringing the total volume to a constant value with the aqueous buffer. This will create a gradient of precipitant concentration.
-
Vortex the tubes and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 15-30 minutes) to allow for equilibration and potential precipitation.
-
-
Separation and Quantification:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for a specified time (e.g., 15 minutes) to pellet any precipitate.
-
Carefully collect the supernatant.
-
Quantify the amount of soluble this compound in the supernatant. This can be done by measuring the absorbance of the NHS group at around 260 nm or by using a calibrated HPLC method.
-
-
Data Analysis:
-
Plot the concentration of soluble this compound against the concentration of the PEG precipitant.
-
The point at which the concentration of the soluble ester begins to decrease sharply indicates the onset of precipitation and can be used to estimate the apparent solubility under those conditions.
-
Visualizing Key Relationships
The interplay between the chemical properties of this compound and the experimental conditions dictates its stability and reactivity. The following diagram illustrates these relationships.
Caption: Factors influencing the stability and reactivity of this compound.
Conclusion
The this compound is a valuable tool in bioconjugation, and a thorough understanding of its solubility and stability is essential for its effective application. It is highly soluble in common organic solvents like DMSO and DMF, which are ideal for preparing concentrated stock solutions. While its PEG chain promotes solubility in aqueous media, the reactivity of the NHS ester group makes it prone to hydrolysis, a process accelerated by moisture, increased pH, and elevated temperatures. For successful and reproducible results, it is critical to handle the reagent in a moisture-free environment, use anhydrous solvents for stock solutions, and carefully control the pH and temperature of the aqueous reaction medium. By adhering to these principles, researchers can maximize the efficiency of their PEGylation reactions and achieve their desired outcomes.
References
An In-depth Technical Guide to the Mechanism and Application of m-PEG15-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and practical applications of methoxy-polyethylene glycol (15)-N-hydroxysuccinimidyl ester (m-PEG15-NHS ester). This heterobifunctional linker has gained significant traction in bioconjugation and, most notably, in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document will delve into the fundamental chemistry, reaction kinetics, and detailed experimental protocols, offering a valuable resource for researchers in drug discovery and development.
Core Mechanism of Action: The Amine-Reactive Chemistry of NHS Esters
The primary function of this compound lies in its ability to covalently conjugate to biomolecules, primarily proteins, through a well-defined and efficient chemical reaction. This process, known as PEGylation, can enhance the therapeutic properties of proteins and peptides. The key to this functionality is the N-hydroxysuccinimidyl (NHS) ester group.
NHS esters are highly reactive towards primary amines (-NH2), which are readily available on the surface of proteins at the N-terminus and on the side chains of lysine residues. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, leading to the formation of a stable and irreversible amide bond and the release of N-hydroxysuccinimide as a byproduct.[1]
The reaction is highly pH-dependent. The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[2] Below this range, the primary amines are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive. Conversely, at higher pH values, the rate of hydrolysis of the NHS ester, where it reacts with water, increases significantly, leading to a reduction in conjugation efficiency.[3]
Role in PROTAC Technology: Bridging the Target and the E3 Ligase
A significant application of this compound is its use as a linker in the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5]
A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase (such as Cereblon or VHL), and a linker that connects these two ligands. The linker is a critical determinant of PROTAC efficacy, as its length and composition influence the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase.
The this compound serves as a flexible and hydrophilic linker. The 15-unit polyethylene glycol (PEG) chain provides several advantages:
-
Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large and complex structures.
-
Flexibility and Length: The PEG linker provides rotational freedom and an optimal spatial separation between the two ligands, facilitating the proper orientation for the formation of a productive ternary complex. The length of the PEG linker is a critical parameter that often requires optimization for each specific target and E3 ligase pair.
-
Biocompatibility: PEG is a well-established biocompatible polymer, which can improve the pharmacokinetic properties of the resulting PROTAC.
The NHS ester functionality allows for the covalent attachment of the PEG linker to either the POI-binding ligand or the E3 ligase-binding ligand, provided one of them possesses a primary amine handle.
Quantitative Data Summary
Table 1: Hydrolysis Half-lives of Various PEG-NHS Esters at pH 8, 25°C
| Ester Type | Half-life (minutes) |
| Succinimidyl Valerate (SVA) | 33.6 |
| Succinimidyl Carbonate (SC) | 20.4 |
| Succinimidyl Glutarate (SG) | 17.6 |
| Succinimidyl Propionate (SPA) | 16.5 |
| Succinimidyl Succinate (SS) | 9.8 |
| mPEG2-NHS | 4.9 |
| Succinimidyl Succinamide (SSA) | 3.2 |
| Succinimidyl Carboxymethylated (SCM) | 0.75 |
Data adapted from Laysan Bio, Inc. technical information. This data indicates that the half-life of the NHS ester is sensitive to the chemical structure of the activating group. Generally, the half-life triples when the pH is lowered by one unit. Aminolysis rates parallel hydrolysis rates.
Table 2: General Reaction Conditions for Protein PEGylation with NHS Esters
| Parameter | Recommended Range/Value | Reference |
| pH | 7.2 - 8.5 | |
| Temperature | 4°C to Room Temperature | |
| Reaction Time | 30 minutes to 2 hours | |
| Molar Excess of PEG-NHS Ester | 10 to 50-fold | |
| Protein Concentration | 1 - 10 mg/mL | |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | |
| Quenching Reagent | Tris or Glycine buffer |
Experimental Protocols
General Protocol for Protein PEGylation with this compound
This protocol provides a general procedure for the conjugation of this compound to a protein containing primary amines.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into a suitable buffer like PBS.
-
This compound Solution Preparation: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-50 mM). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so do not prepare stock solutions for long-term storage.
-
Calculation of Reagent Amount: Calculate the amount of this compound needed to achieve the desired molar excess (typically 20-fold) relative to the protein.
-
Conjugation Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 30 minutes at room temperature to hydrolyze any unreacted NHS ester.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Analyze the purified PEGylated protein by SDS-PAGE to observe the increase in molecular weight and by LC-MS to confirm the degree of PEGylation.
Protocol for Synthesis of a PROTAC using this compound
This protocol outlines a general two-step synthesis of a PROTAC where the this compound is used to link a POI ligand (containing a primary amine) to an E3 ligase ligand (containing a carboxylic acid).
Step 1: Conjugation of this compound to the POI Ligand
-
Dissolve POI Ligand: Dissolve the amine-containing POI ligand in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Add this compound: Add a slight molar excess (e.g., 1.1 equivalents) of this compound to the solution.
-
Add Base: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (e.g., 2-3 equivalents) to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring and Purification: Monitor the reaction progress by LC-MS. Upon completion, purify the product (POI ligand-PEG15-COOH) by flash column chromatography or preparative HPLC.
Step 2: Coupling of POI Ligand-PEG15-COOH to the E3 Ligase Ligand
-
Activate Carboxylic Acid: Dissolve the POI ligand-PEG15-COOH (1 equivalent) and a peptide coupling reagent such as HATU (1.1 equivalents) in anhydrous DMF.
-
Add Base: Add DIPEA (2-3 equivalents) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add E3 Ligase Ligand: Add the amine-containing E3 ligase ligand (1 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC molecule by preparative HPLC.
Mandatory Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated degradation of a target protein.
Experimental Workflow: Protein PEGylation
Caption: Experimental workflow for protein PEGylation.
Logical Relationship: Factors Affecting NHS Ester Conjugation Efficiency
Caption: Factors influencing NHS ester conjugation efficiency.
References
An In-depth Technical Guide to PEGylation with m-PEG15-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, and antibody fragments. This bioconjugation technique is widely employed in the pharmaceutical industry to enhance the therapeutic properties of biomolecules. The addition of a PEG moiety can increase the hydrodynamic size of a molecule, which in turn can lead to a number of significant benefits. These include improved pharmacokinetics, such as a longer circulating half-life due to reduced renal clearance, and increased stability against proteolytic degradation. Furthermore, PEGylation can shield antigenic sites, thereby reducing the immunogenicity of the therapeutic agent.[1][2]
The Reagent: m-PEG15-NHS Ester
The this compound is a specific type of PEGylation reagent characterized by a methoxy-capped polyethylene glycol chain with 15 ethylene glycol repeat units, terminating in a reactive N-hydroxysuccinimide (NHS) ester group. The NHS ester is a highly efficient functional group for reacting with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable amide bond.[][4]
Chemical and Physical Properties
| Property | Value |
| Molecular Weight | 875.99 g/mol |
| Structure | Methoxy-(CH₂CH₂O)₁₅-linker-NHS |
| Reactivity | Primary amines (-NH₂) |
| Solubility | Soluble in water and common organic solvents like DMSO and DMF. |
| Storage | Should be stored at -20°C under desiccated conditions to prevent hydrolysis. |
The PEGylation Reaction: Mechanism and Considerations
The core of PEGylation with an this compound is the nucleophilic acyl substitution reaction between the NHS ester and a primary amine. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[4]
A critical competing reaction is the hydrolysis of the NHS ester in an aqueous environment, which results in an unreactive carboxylic acid. The rate of hydrolysis is significantly influenced by pH, increasing as the pH rises. Therefore, the pH of the reaction buffer is a crucial parameter to control for efficient PEGylation.
Key Reaction Parameters
| Parameter | Recommended Range/Condition | Rationale |
| pH | 7.2 - 8.5 | Balances the deprotonation of primary amines (making them nucleophilic) and the rate of NHS ester hydrolysis. A pH of 8.3-8.5 is often optimal. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can help to control the reaction rate and minimize protein degradation, while room temperature can lead to faster reaction times. |
| Buffer | Amine-free buffers such as phosphate-buffered saline (PBS), borate, or carbonate buffers. | Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the NHS ester. |
| Molar Excess of PEG Reagent | 5- to 50-fold molar excess over the protein. | A higher molar excess can increase the degree of PEGylation but may also lead to a higher incidence of multi-PEGylated species. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can favor the desired bimolecular reaction over the unimolecular hydrolysis of the NHS ester. |
Visualizing the Process
PEGylation Reaction Mechanism
Caption: Mechanism of this compound Reaction with a Primary Amine.
General Experimental Workflow
Caption: General Workflow for Protein PEGylation.
Experimental Protocols
Materials
-
This compound
-
Protein to be PEGylated (e.g., Bovine Serum Albumin as a model)
-
Phosphate-buffered saline (PBS), 0.1 M, pH 7.4 (amine-free)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting columns or dialysis cassettes for purification
-
SDS-PAGE apparatus and reagents
-
HPLC system with a suitable column
-
Mass spectrometer
Procedure
-
Protein Preparation:
-
Dissolve the protein in 0.1 M PBS (pH 7.4) to a final concentration of 2-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using a desalting column or dialysis.
-
-
This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL or a specific molar concentration). Do not store the stock solution as the NHS ester is susceptible to hydrolysis.
-
-
PEGylation Reaction:
-
Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (e.g., 20-fold molar excess) relative to the amount of protein.
-
Add the calculated volume of the this compound solution to the protein solution while gently vortexing or stirring. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time may vary depending on the protein and desired degree of PEGylation.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching buffer containing primary amines can be added. Add a small volume of 1 M Tris-HCl (pH 8.0) or 1 M glycine to a final concentration of 20-50 mM. Incubate for 5-10 minutes.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted this compound and the NHS byproduct by size-exclusion chromatography (desalting column) or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization of the PEGylated Protein:
-
SDS-PAGE: Analyze the purified PEGylated protein alongside the un-PEGylated control. PEGylation will result in an increase in the apparent molecular weight, causing a shift in the band position.
-
HPLC: Use size-exclusion or ion-exchange chromatography to separate and quantify the different PEGylated species (mono-, di-, multi-PEGylated) and the remaining un-PEGylated protein.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): Determine the exact molecular weight of the PEGylated protein to confirm the number of attached PEG chains.
-
Quantitative Data on PEGylation Efficiency
The efficiency of PEGylation can be assessed by the degree of PEGylation (the average number of PEG molecules per protein) and the yield of the desired PEGylated product (e.g., mono-PEGylated). The following table summarizes typical data for NHS-ester based PEGylation.
| PEGylation Reagent Type | Target Residue(s) | Typical Degree of PEGylation | Typical Yield of Mono-PEGylated Product | Analytical Method(s) |
| NHS-PEG | Lysine, N-terminus | 1-5 (random) | Variable (often a heterogeneous mixture) | MS, CE, HPLC |
Note: The actual degree of PEGylation and yield will depend on the specific protein, the number of accessible primary amines, and the reaction conditions.
Conclusion
PEGylation with this compound offers a straightforward and effective method for modifying proteins and other biomolecules to improve their therapeutic properties. By carefully controlling the reaction parameters, particularly pH, and following a systematic workflow for reaction, purification, and analysis, researchers can achieve a desired degree of PEGylation while preserving the biological activity of the molecule. This technical guide provides a comprehensive overview and a practical starting point for scientists and drug development professionals embarking on PEGylation studies.
References
The Precision Advantage: A Technical Guide to Monodisperse PEG Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern drug development, particularly in the realm of bioconjugation, the choice of a linker molecule can be the pivotal determinant of a therapeutic's success. This guide provides an in-depth exploration of the benefits of using monodisperse Polyethylene Glycol (PEG) linkers, offering a clear advantage over their traditional polydisperse counterparts. By ensuring uniformity at the molecular level, monodisperse PEG linkers pave the way for more homogeneous, potent, and safer therapeutics.
The Core Distinction: Monodisperse vs. Polydisperse PEG Linkers
At the heart of the matter lies the fundamental difference in their composition. Polydisperse PEGs are a heterogeneous mixture of polymer chains with varying lengths and molecular weights.[1][2] In contrast, monodisperse PEGs, also referred to as discrete PEGs (dPEGs), are single molecular entities with a precisely defined structure and molecular weight.[2][3][4] This seemingly subtle distinction has profound implications for the final drug product, especially for complex biologics like Antibody-Drug Conjugates (ADCs).
The heterogeneity of polydisperse PEGs can lead to a final product that is a mixture of different species, each with potentially different pharmacokinetic and pharmacodynamic profiles. This complicates characterization, manufacturing, and can introduce variability in clinical outcomes. Monodisperse PEG linkers overcome these challenges by enabling the creation of a single, well-defined molecular entity, ensuring batch-to-batch consistency and simplifying the regulatory approval process.
Enhancing Therapeutic Performance: The Multifaceted Benefits of Monodisperse PEGs
The adoption of monodisperse PEG linkers offers a cascade of advantages that collectively enhance the therapeutic index of a drug. These benefits span improved pharmacokinetics, increased stability and solubility, and reduced immunogenicity.
Improved Pharmacokinetics and Enhanced Efficacy
The incorporation of a hydrophilic PEG linker can significantly improve the pharmacokinetic (PK) profile of a bioconjugate. The PEG chain forms a hydration shell around the molecule, increasing its hydrodynamic volume. This "stealth" effect shields the therapeutic from enzymatic degradation and reduces renal clearance, thereby extending its circulation half-life. A prolonged half-life allows for greater accumulation of the drug at the target site, which can lead to enhanced therapeutic efficacy.
Monodisperse PEGs, due to their uniform nature, lead to more predictable and optimized pharmacokinetic profiles compared to the variability introduced by polydisperse mixtures. Studies have shown that ADCs constructed with monodisperse linkers exhibit more consistent and favorable PK profiles. Furthermore, the ability to precisely control the linker length allows for the fine-tuning of a drug's properties. Longer PEG chains can further enhance the PK profile, which is particularly beneficial for ADCs with hydrophobic payloads.
Superior Stability and Increased Solubility
A significant challenge in the development of bioconjugates, especially ADCs with high drug-to-antibody ratios (DAR), is the propensity for aggregation due to the hydrophobicity of the payload. This aggregation can compromise both the efficacy and safety of the therapeutic. The hydrophilic nature of monodisperse PEG linkers effectively shields the hydrophobic drug, leading to a significant reduction in aggregation and an increase in solubility. This allows for the development of ADCs with higher DARs without compromising their stability and manufacturability.
Reduced Immunogenicity
The potential for an immune response against a therapeutic is a critical consideration in drug development. Polydisperse PEG mixtures can sometimes elicit the formation of anti-PEG antibodies, which can lead to accelerated clearance of the drug and potential adverse effects. The use of well-defined, monodisperse PEG linkers can help mitigate this risk by presenting a homogeneous structure to the immune system.
Quantitative Comparison of Linker Technologies
The advantages of monodisperse PEG linkers can be quantified through various analytical and in-vivo studies. The following tables summarize key performance differences between monodisperse and polydisperse PEG linkers.
| Feature | Monodisperse PEG Linker | Polydisperse PEG Linker | Non-PEG Hydrophobic Linker |
| Composition | Single, defined molecular weight | Mixture of varying chain lengths | Single, defined molecular weight |
| Homogeneity of Final Conjugate | High (single species) | Low (mixture of species) | High (single species) |
| Characterization | Simplified and reproducible | Complex and variable | Simplified and reproducible |
| Batch-to-Batch Consistency | High | Low | High |
| Solubility of Conjugate | High | Variable | Low |
| Propensity for Aggregation | Low | Moderate to High | High |
| Performance Metric | Monodisperse PEG Linker | Polydisperse PEG Linker | Non-PEG Hydrophobic Linker |
| Plasma Half-Life | Extended and consistent | Extended but variable | Shorter |
| Clearance Rate | Reduced and predictable | Variable | Higher |
| In Vivo Efficacy | Potentially enhanced due to improved PK | Variable efficacy | Dependent on payload and target |
| Immunogenicity | Reduced potential | Higher potential for anti-PEG antibodies | Dependent on payload and linker chemistry |
| Maximum Tolerated Dose | Potentially higher due to reduced toxicity | Variable | Often lower due to off-target toxicity |
Key Experimental Protocols
The successful development of bioconjugates with monodisperse PEG linkers relies on robust and well-defined experimental protocols for synthesis and characterization.
Protocol 1: Site-Specific Antibody-Drug Conjugation via Maleimide-Thiol Chemistry
This protocol describes the conjugation of a monodisperse PEG-maleimide linker to a thiol-containing antibody, such as a monoclonal antibody with engineered cysteine residues or reduced interchain disulfides.
Materials:
-
Thiol-containing monoclonal antibody (mAb)
-
Monodisperse PEG-Maleimide linker-payload
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Reducing Agent (optional for interchain disulfide reduction): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: N-acetylcysteine
-
Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
Procedure:
-
Antibody Preparation: If necessary, reduce the interchain disulfide bonds of the mAb by incubating with a 5-10 fold molar excess of TCEP in conjugation buffer for 1-2 hours at 37°C. Remove excess TCEP using a desalting column.
-
Linker-Payload Preparation: Dissolve the monodisperse PEG-maleimide linker-payload in an organic co-solvent such as dimethyl sulfoxide (DMSO) to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add the linker-payload solution to the prepared antibody solution at a molar ratio of 1.5 to 5 moles of linker-payload per mole of free thiol. The final protein concentration should be between 5-10 mg/mL.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add a 2-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups. Incubate for 20-30 minutes at room temperature.
-
Purification: Purify the resulting ADC from unreacted linker-payload and other small molecules using SEC or TFF.
-
Characterization: Analyze the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Protocol 2: Characterization by Size-Exclusion Chromatography (SEC)
SEC is used to determine the purity of the ADC and to quantify the percentage of aggregates.
Materials and Equipment:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC or UPLC system with a UV detector
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.2
-
Purified ADC sample
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 10-50 µg of the ADC sample onto the column.
-
Elution: Elute the sample isocratically with the mobile phase.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: The main peak corresponds to the monomeric ADC. Any earlier eluting peaks represent high molecular weight aggregates. Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all peaks.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, allowing for the determination of the average DAR and the distribution of different drug-loaded species.
Materials and Equipment:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC or UPLC system with a UV detector
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0, 20% isopropanol
-
Purified ADC sample
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Injection: Inject 10-20 µg of the ADC sample.
-
Gradient Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes to elute the different ADC species.
-
Detection: Monitor the chromatogram at 280 nm.
-
Data Analysis: Peaks will elute in order of increasing hydrophobicity (and thus increasing DAR). Unconjugated antibody will elute first, followed by species with DAR 2, 4, 6, and 8 (for cysteine-linked ADCs). Calculate the weighted average DAR based on the peak areas of the different species.
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams illustrate key workflows and principles.
Conclusion
The adoption of monodisperse PEG linkers represents a significant advancement in the field of drug development, offering a powerful tool to create more homogeneous, stable, and effective bioconjugates. The precise control over linker length translates into tangible benefits in terms of improved pharmacokinetics, a higher therapeutic index, and enhanced manufacturability. As the demand for highly characterized and consistent biotherapeutics continues to grow, monodisperse PEG linkers are poised to become the standard for the next generation of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. The Difference Between Monodisperse and Polydisperse Polymers | Biopharma PEG [biochempeg.com]
- 3. Monodisperse and Polydisperse PEGylation of Peptides and Proteins: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
An In-Depth Technical Guide to the Chemical Synthesis of m-PEG15-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for m-PEG15-NHS ester, a monodisperse polyethylene glycol (PEG) reagent crucial for bioconjugation and drug delivery applications. This document outlines two principal synthetic routes, detailing the necessary reagents, reaction conditions, and purification methods. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.
Introduction
This compound is a valuable tool in bioconjugation, enabling the covalent attachment of a hydrophilic 15-unit methoxy-terminated polyethylene glycol (m-PEG15) chain to primary amine groups on proteins, peptides, and other biomolecules. This process, known as PEGylation, can enhance the therapeutic properties of molecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity. The N-hydroxysuccinimide (NHS) ester provides a highly reactive group for efficient and specific amine coupling under mild conditions.
The synthesis of this compound can be approached through two primary pathways, each with distinct advantages and considerations.
Synthetic Pathways
Two predominant synthetic routes for this compound are detailed below:
-
Two-Step Synthesis via m-PEG15-succinic acid: This classic approach involves the initial conversion of m-PEG15-alcohol (m-PEG15-OH) to a carboxylic acid-terminated intermediate, m-PEG15-succinic acid, followed by the activation of the carboxyl group with N-hydroxysuccinimide (NHS) using a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
-
One-Step Synthesis using N,N'-Disuccinimidyl Carbonate (DSC): This more direct method involves the reaction of m-PEG15-OH with N,N'-disuccinimidyl carbonate (DSC) to form the m-PEG15-succinimidyl carbonate, which is a highly reactive NHS ester.
The logical flow of these synthetic approaches is visualized in the following diagram.
Caption: Overview of the two primary synthetic pathways for this compound.
Quantitative Data Summary
The following tables summarize typical quantitative data associated with the synthesis and characterization of short-chain m-PEG-NHS esters. It is important to note that yields and purity can vary based on reaction scale, purity of starting materials, and optimization of reaction and purification conditions.
Table 1: Reactant and Product Molecular Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| m-PEG15-OH | C31H64O16 | 684.83 |
| Succinic Anhydride | C4H4O3 | 100.07 |
| m-PEG15-succinic acid | C35H68O19 | 784.90 |
| N-Hydroxysuccinimide (NHS) | C4H5NO3 | 115.09 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C13H22N2 | 206.33 |
| N,N'-Disuccinimidyl Carbonate (DSC) | C9H8N2O7 | 256.17 |
| This compound | C39H69NO21 | 883.96 |
Table 2: Typical Reaction Parameters and Outcomes
| Parameter | Two-Step Pathway | One-Step Pathway |
| Step 1: Esterification | ||
| m-PEG15-OH:Succinic Anhydride (molar ratio) | 1 : 1.2 | N/A |
| Solvent | Dichloromethane (DCM) or Toluene | N/A |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | N/A |
| Temperature (°C) | 25 (Room Temperature) | N/A |
| Reaction Time (hours) | 12 - 24 | N/A |
| Intermediate Yield (%) | > 95 | N/A |
| Step 2: Activation | ||
| m-PEG15-acid:NHS:DCC (molar ratio) | 1 : 1.2 : 1.2 | N/A |
| m-PEG15-OH:DSC (molar ratio) | N/A | 1 : 1.5 |
| Solvent | Anhydrous DCM or DMF | Anhydrous Acetonitrile |
| Base | N/A | Triethylamine (TEA) |
| Temperature (°C) | 0 to 25 | 25 (Room Temperature) |
| Reaction Time (hours) | 4 - 12 | 4 - 6 |
| Overall Yield (%) | 80 - 90 | 85 - 95 |
| Purity (%) | > 95 (after purification) | > 95 (after purification) |
Experimental Protocols
The following are detailed experimental protocols for the two primary synthesis pathways.
Pathway 1: Two-Step Synthesis via m-PEG15-succinic acid
This pathway involves two distinct experimental procedures: the synthesis of the carboxylic acid intermediate and its subsequent activation to the NHS ester.
Caption: Experimental workflow for the two-step synthesis of this compound.
Experimental Protocol for Step 1: Synthesis of m-PEG15-succinic acid
-
Materials:
-
m-PEG15-OH (1 equivalent)
-
Succinic anhydride (1.2 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Anhydrous dichloromethane (DCM)
-
0.1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-PEG15-OH, succinic anhydride, and DMAP in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting m-PEG15-OH is consumed.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 0.1 M HCl and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain m-PEG15-succinic acid as a viscous oil or waxy solid.
-
Experimental Protocol for Step 2: Activation to this compound
-
Materials:
-
m-PEG15-succinic acid (1 equivalent)
-
N-Hydroxysuccinimide (NHS) (1.2 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Cold diethyl ether
-
-
Procedure:
-
Dissolve m-PEG15-succinic acid and NHS in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.
-
Cool the flask to 0°C in an ice bath.
-
In a separate flask, dissolve DCC in a small amount of anhydrous DCM or DMF.
-
Add the DCC solution dropwise to the reaction mixture with constant stirring.
-
Continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4-12 hours.
-
The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Once the reaction is complete (monitored by TLC or LC-MS), filter the mixture to remove the DCU precipitate.
-
Precipitate the this compound from the filtrate by adding it to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitated product by filtration or decantation and dry it under vacuum.
-
Pathway 2: One-Step Synthesis using N,N'-Disuccinimidyl Carbonate (DSC)
This pathway offers a more direct route to the final product.
Caption: Experimental workflow for the one-step synthesis of this compound.
Experimental Protocol
-
Materials:
-
m-PEG15-OH (1 equivalent)
-
N,N'-Disuccinimidyl Carbonate (DSC) (1.5 equivalents)
-
Triethylamine (TEA) (2 equivalents)
-
Anhydrous acetonitrile
-
Cold diethyl ether
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve m-PEG15-OH in anhydrous acetonitrile.
-
To the stirred solution, add DSC and triethylamine.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product by adding it to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum to yield this compound.
-
Purification and Characterization
Purification:
The crude this compound can be further purified to remove unreacted starting materials and byproducts.
-
Precipitation/Trituration: Repeated precipitation from a good solvent (e.g., DCM, acetonitrile) into a poor solvent (e.g., diethyl ether, hexane) is effective for removing many impurities.
-
Size Exclusion Chromatography (SEC): This technique is useful for separating the desired product from smaller molecule impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, reversed-phase HPLC can be employed.
Characterization:
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the presence of the PEG backbone, the methoxy end group, and the NHS ester moiety. The integration of characteristic peaks can be used to assess purity.
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the characteristic ester carbonyl stretch of the NHS ester.
Table 3: Representative Characterization Data for a Short-Chain m-PEG-NHS Ester
| Technique | Characteristic Signals |
| 1H NMR (CDCl3, 400 MHz) | δ 3.38 (s, 3H, -OCH3), 3.5-3.7 (m, PEG backbone -CH2CH2O-), 4.4 (t, 2H, -CH2-OCO-), 2.84 (s, 4H, succinimide -CH2CH2-) |
| Mass Spectrometry (ESI-MS) | [M+Na]+ peak corresponding to the calculated molecular weight plus sodium. For this compound: expected m/z ≈ 906.95 |
Conclusion
The synthesis of this compound can be reliably achieved through either a two-step or a one-step pathway. The choice of method may depend on the availability of starting materials, desired scale, and purification capabilities. The two-step method is well-established and provides good control over the reaction, while the one-step DSC method offers a more streamlined approach with potentially higher yields. Proper purification and characterization are essential to ensure the quality and reactivity of the final product for its intended applications in bioconjugation and drug development.
A Technical Guide to the Safe Handling and Application of m-PEG15-NHS Ester
This guide provides an in-depth overview of m-PEG15-NHS ester, a methoxy-terminated polyethylene glycol (PEG) reagent with 15 PEG units activated by an N-hydroxysuccinimide (NHS) ester. It is designed for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, safety protocols, handling procedures, and common experimental applications. The primary function of this reagent is to covalently attach the hydrophilic PEG chain to primary amino groups on molecules such as proteins, peptides, and amine-modified oligonucleotides, a process known as PEGylation. This modification is widely used to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules and is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][2].
Chemical Properties and Specifications
This compound is characterized by its amine-reactive NHS ester group, which enables the formation of stable amide bonds, and a discrete-length PEG chain that imparts hydrophilicity.
| Property | Description | Citations |
| Full Name | Methoxy-Polyethylene Glycol (15)-N-Hydroxysuccinimide Ester | |
| Reactivity | Reacts with primary amines (-NH2) at pH 7-9 to form a stable amide bond. | [3][4] |
| Solubility | Soluble in water and common organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), and acetonitrile. | [3] |
| Appearance | Typically a white solid or powder. | |
| Purity | Generally supplied with >90% or >95% purity, though the NHS ester is prone to degradation over time. |
Safety and Hazard Information
While specific safety data for the 15-PEG unit version is not detailed, data from similar m-PEG-NHS ester compounds indicate potential hazards that require appropriate safety measures. Users must consult the specific Safety Data Sheet (SDS) provided by the supplier.
Hazard Identification (Representative) Based on GHS classification for similar m-PEG-NHS ester compounds.
| Category | Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Source: |
First Aid Measures
| Condition | Recommended Action |
| Eye Contact | Immediately flush eyes with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. |
| Skin Contact | Wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. |
| Source: |
Personal Protective Equipment (PPE)
| Type | Recommendation |
| Eye/Face Protection | Wear safety glasses or goggles. |
| Hand Protection | Wear protective gloves. |
| Skin/Body Protection | Wear a lab coat. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |
| Source: |
Handling and Storage
Proper handling and storage are critical to maintaining the reactivity of this compound due to its sensitivity to moisture.
| Parameter | Recommendation | Citations |
| Storage Temperature | Store at -20°C in a desiccated environment. | |
| Moisture Sensitivity | The compound is hygroscopic and the NHS ester readily hydrolyzes. Keep vials tightly sealed and store with a desiccant. | |
| Handling Procedure | Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation. | |
| Solution Stability | The NHS-ester moiety is unstable in solution. Dissolve the reagent immediately before use. Do not prepare stock solutions for storage and discard any unused reconstituted reagent. |
Core Chemistry and Reaction Mechanism
The utility of this compound lies in its ability to selectively react with primary amines. This reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
However, this reaction is in direct competition with the hydrolysis of the NHS ester, which also cleaves the ester bond to form an unreactive carboxylic acid. The rate of hydrolysis is significantly influenced by pH, increasing in more basic conditions.
Experimental Protocols
General Considerations
-
Buffer Selection : Use amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate at a pH between 7.0 and 8.5. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.
-
Solvent : Dissolve the m-PEG-NHS ester in a high-quality, anhydrous water-miscible organic solvent like DMSO or DMF immediately before adding it to the aqueous reaction buffer. The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.
-
Molar Excess : The ratio of m-PEG-NHS ester to the target molecule must be optimized. For proteins, a 10- to 50-fold molar excess is common. For a typical antibody (e.g., IgG) at a concentration of 1-10 mg/mL, a 20-fold molar excess generally results in the conjugation of 4-6 PEG linkers per antibody.
Protocol for Protein PEGylation
This protocol outlines a general procedure for labeling proteins with this compound.
-
Preparation : Equilibrate the vial of m-PEG-NHS ester to room temperature before opening.
-
Protein Solution : Dissolve the protein to be labeled (e.g., 1-10 mg) in an appropriate amine-free buffer (e.g., 0.5-2 mL of PBS, pH 7.2-8.0).
-
PEG-NHS Ester Solution : Immediately before use, prepare a stock solution (e.g., 10 mM) of the m-PEG-NHS ester by dissolving it in DMSO or DMF.
-
Reaction : Add the calculated molar excess of the PEG-NHS ester solution to the protein solution while gently vortexing. Ensure the final organic solvent concentration remains below 10%.
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching (Optional) : To stop the reaction, add a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM.
-
Purification : Remove unreacted PEG reagent and byproducts from the PEGylated protein using dialysis, size-exclusion chromatography, or spin desalting columns.
-
Storage : Store the purified PEGylated protein under conditions optimal for the non-PEGylated protein.
Protocol for Small Molecule Modification
This protocol is suitable for amine-containing small molecules in an organic solvent.
-
Dissolution : Dissolve the amine-bearing small molecule in an anhydrous organic solvent (e.g., DMF, DCM, DMSO).
-
Reaction Setup : Under continuous stirring, add a base (e.g., triethylamine, DIPEA) if necessary, followed by the m-PEG-NHS ester. A 1:1 or 2:1 molar ratio of PEG to the small molecule is a common starting point.
-
Incubation and Monitoring : Stir the reaction mixture for 3 to 24 hours. The optimal time depends on the substrate. Monitor the reaction progress using an appropriate technique like LC-MS or TLC.
-
Isolation : Once the reaction is complete, isolate the final product using standard organic synthesis workup procedures or column chromatography.
Quantitative Data Summary
Effective use of this compound requires an understanding of the key reaction parameters that influence conjugation efficiency and reagent stability.
Recommended Reaction Conditions for Bioconjugation
| Parameter | Value | Citations |
| Reaction pH | 7.0 - 9.0 (Optimal: 7.2 - 8.5) | |
| Reaction Temperature | 4°C to Room Temperature (~25°C) | |
| Reaction Time (Proteins) | 30 - 60 minutes at RT; 2 hours at 4°C | |
| Reaction Time (Small Molecules) | 3 - 24 hours at RT | |
| Molar Excess (Protein) | 10- to 50-fold | |
| Organic Solvent Limit | < 10% of total reaction volume |
Stability of NHS Ester: Half-Life of Hydrolysis
| pH | Temperature | Half-Life | Citations |
| 7.0 | 0°C | 4 - 5 hours | |
| 8.6 | 4°C | 10 minutes | |
| 9.0 | Room Temperature | Minutes |
References
Methodological & Application
Application Notes and Protocols for the Use of m-PEG15-NHS Ester in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The linker, which connects the monoclonal antibody to the potent drug payload, is a critical component that significantly influences the efficacy, safety, and pharmacokinetic profile of the ADC. Polyethylene glycol (PEG) linkers, such as m-PEG15-NHS ester, have gained prominence in ADC development due to their ability to enhance solubility, stability, and circulation half-life, while potentially reducing immunogenicity.[1][]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of antibody-drug conjugates.
This compound: Properties and Mechanism of Action
The this compound is a hydrophilic, amine-reactive linker. The "m-PEG15" designation indicates a methoxy-terminated polyethylene glycol chain with 15 repeating ethylene glycol units. The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group that specifically and efficiently forms stable amide bonds with primary amines, such as the lysine residues present on the surface of antibodies, under neutral to slightly basic pH conditions.[3][4][]
Molecular Weight: 875.99 g/mol
The incorporation of a PEG15 linker can offer several advantages in ADC design:
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain can counteract the hydrophobicity of many cytotoxic payloads, improving the overall solubility of the ADC and reducing the propensity for aggregation.
-
Improved Pharmacokinetics: The PEG moiety can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer circulation half-life.
-
Steric Hindrance: The PEG chain can provide a spatial separation between the antibody and the drug, which may prevent the payload from interfering with antibody-antigen binding.
Experimental Protocols
Protocol 1: Antibody Preparation for Conjugation
Prior to conjugation, it is crucial to prepare the antibody in a suitable buffer that is free of primary amines, which would compete with the NHS ester reaction.
Materials:
-
Monoclonal antibody (mAb)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Amine-free buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.5)
-
Spin desalting columns or dialysis cassettes (10 kDa MWCO)
-
UV-Vis spectrophotometer
Procedure:
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS. This can be achieved using spin desalting columns or dialysis.
-
Concentration Determination: Measure the absorbance of the antibody solution at 280 nm using a UV-Vis spectrophotometer to determine its concentration. The extinction coefficient of the specific antibody should be used for accurate calculation.
-
Final Buffer Exchange: Exchange the antibody into the conjugation buffer (e.g., 100 mM sodium bicarbonate, pH 8.5). The final antibody concentration should typically be in the range of 1-10 mg/mL.
Protocol 2: Conjugation of this compound to the Antibody-Payload Construct
This protocol describes the conjugation of a pre-formed drug-linker molecule, where the drug is already attached to the this compound, to the antibody.
Materials:
-
Prepared antibody in conjugation buffer
-
Drug-m-PEG15-NHS ester construct
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Reaction tubes
Procedure:
-
Prepare Drug-Linker Solution: Immediately before use, dissolve the Drug-m-PEG15-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.
-
Calculate Molar Excess: Determine the desired molar excess of the Drug-m-PEG15-NHS ester to the antibody. A common starting point is a 5 to 20-fold molar excess. The optimal ratio will depend on the antibody and the desired drug-to-antibody ratio (DAR) and should be determined empirically.
-
Conjugation Reaction:
-
Add the calculated volume of the Drug-m-PEG15-NHS ester stock solution to the antibody solution.
-
The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid antibody denaturation.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or for 2-4 hours on ice.
-
-
Quench the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will react with any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
Protocol 3: Purification of the Antibody-Drug Conjugate
Purification is essential to remove unreacted drug-linker, quenching reagent, and any aggregated ADC.
Materials:
-
Quenched reaction mixture
-
Size-exclusion chromatography (SEC) system and column (e.g., Superdex 200 or equivalent)
-
Purification buffer (e.g., PBS, pH 7.4)
-
Protein concentrators
Procedure:
-
Size-Exclusion Chromatography:
-
Equilibrate the SEC column with the purification buffer.
-
Load the quenched reaction mixture onto the column.
-
Collect fractions corresponding to the monomeric ADC peak. Aggregates will typically elute first, and smaller molecules (unreacted drug-linker, etc.) will elute later.
-
-
Concentration and Buffer Exchange:
-
Pool the fractions containing the purified ADC.
-
If necessary, concentrate the ADC and exchange the buffer to the desired formulation buffer using protein concentrators.
-
Protocol 4: Characterization of the Antibody-Drug Conjugate
A critical step in ADC development is the determination of the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody.
Methods for DAR Determination:
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance.
-
The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug. This method provides an average DAR for the bulk sample.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, HIC can resolve species with different numbers of drugs (DAR 0, 1, 2, etc.).
-
The relative peak area of each species can be used to calculate the average DAR and assess the distribution of drug loading.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC-MS provides a direct measurement of the mass of the different ADC species.
-
By comparing the mass of the conjugated antibody species to the unconjugated antibody, the number of attached drug-linker molecules can be precisely determined, providing both the average DAR and the distribution of different DAR species.
-
Data Presentation
The following tables summarize representative quantitative data on the impact of PEG linker length on ADC properties. While specific data for PEG15 is limited in the public domain, these tables illustrate the general trends observed.
Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR)
| PEG Linker Length | Conjugation Chemistry | Average DAR |
| PEG4 | Thiol-maleimide | ~2.5 |
| PEG8 | Thiol-maleimide | ~4.8 |
| PEG12 | Thiol-maleimide | ~3.7 |
| PEG24 | Thiol-maleimide | ~3.0 |
Note: This data suggests that an optimal PEG linker length may exist for achieving a higher DAR, with very short or very long linkers potentially leading to lower conjugation efficiency due to steric hindrance or other factors.
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics
| PEG Linker Length | Clearance (mL/day/kg) | In Vivo Half-Life Extension (fold change vs. no PEG) |
| No PEG | ~15 | 1.0 |
| PEG4 | ~7 | ~2.5 |
| PEG8 | ~5 | - |
| PEG12 | ~5 | - |
| PEG24 | ~5 | - |
| PEG10k | - | ~11.2 |
Note: Longer PEG chains generally lead to decreased clearance and a longer half-life, with a potential plateau effect observed with linkers of PEG8 and longer.
Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity
| PEG Linker Length | Cytotoxicity Reduction (fold change vs. no PEG) |
| PEG4k | ~4.5 |
| PEG10k | ~22 |
Note: In some cases, longer PEG linkers may lead to a reduction in in vitro potency, which needs to be balanced with the improvements in pharmacokinetics for optimal in vivo efficacy.
Visualizations
ADC Mechanism of Action: From Systemic Circulation to Cell Death
Caption: General mechanism of action for an antibody-drug conjugate.
Experimental Workflow for ADC Preparation and Characterization
Caption: Workflow for ADC synthesis and characterization.
Conclusion
The this compound is a valuable tool for the development of antibody-drug conjugates, offering a means to improve their physicochemical and pharmacokinetic properties. The protocols and data presented here provide a foundation for researchers to effectively utilize this linker in their ADC design and optimization efforts. Careful consideration of the molar ratio of the linker to the antibody and comprehensive characterization of the final conjugate are essential for successful ADC development.
References
Application Notes and Protocols for Surface Modification of Nanoparticles with m-PEG15-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to improve the in vivo performance of therapeutic and diagnostic agents. This document provides detailed application notes and protocols for the surface modification of amine-functionalized nanoparticles using methoxy-PEG15-NHS (m-PEG15-NHS) ester. The N-hydroxysuccinimide (NHS) ester facilitates the covalent conjugation of the PEG moiety to primary amines on the nanoparticle surface, forming a stable amide bond.
The use of a short-chain PEG, such as one with 15 ethylene glycol units, offers distinct advantages. It can provide a dense "stealth" layer to reduce opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time, without significantly increasing the nanoparticle's hydrodynamic size.[1] This is particularly beneficial for applications where maintaining a smaller particle size is crucial for tissue penetration and cellular uptake.
Core Concepts of Nanoparticle PEGylation
PEGylation imparts a hydrophilic shield to the nanoparticle surface, which offers several key benefits:
-
Prolonged Systemic Circulation: The "stealth" properties conferred by the PEG layer reduce recognition and uptake by the immune system, leading to a longer half-life in the bloodstream.[2][3] Studies have shown that even short-chain PEGs can double the residence time of nanoparticles in the blood.[3][4]
-
Enhanced Stability: The hydrophilic PEG chains provide steric hindrance, which prevents nanoparticle aggregation in biological fluids.
-
Reduced Immunogenicity: By masking the nanoparticle surface, PEGylation can reduce the likelihood of an immune response against the nanocarrier.
-
Improved Drug Delivery: Increased circulation time enhances the probability of nanoparticles reaching their target tissue, which is particularly advantageous for passive targeting in tumors through the enhanced permeability and retention (EPR) effect.
Key Applications
The surface modification of nanoparticles with m-PEG15-NHS ester is relevant for a wide range of biomedical applications, including:
-
Drug Delivery: Encapsulating therapeutic agents within PEGylated nanoparticles can improve their pharmacokinetic profile and reduce off-target toxicity.
-
Medical Imaging: PEGylated nanoparticles can be used as contrast agents for modalities like magnetic resonance imaging (MRI), with the extended circulation time allowing for better imaging resolution.
-
Diagnostics: The nanoparticle surface can be further functionalized with targeting ligands for the specific detection of biomarkers.
Data Presentation: Effects of PEGylation on Nanoparticle Properties
The following tables summarize the expected quantitative changes in nanoparticle characteristics following surface modification with m-PEG-NHS esters. The exact values will depend on the core nanoparticle material, its initial surface chemistry, and the specific reaction conditions.
| Parameter | Pre-PEGylation (Typical Range) | Post-PEGylation with this compound (Expected Change) | Characterization Method |
| Hydrodynamic Diameter (nm) | Varies with nanoparticle type (e.g., 50 - 200 nm) | Increase of 5 - 20 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | Highly positive or negative (e.g., +30 to +50 mV or -30 to -50 mV) | Shift towards neutrality (e.g., -5 to -15 mV or +5 to +15 mV) | Electrophoretic Light Scattering (ELS) |
| In Vivo Half-Life | Short (minutes to <1 hour) | Increased (doubled or more in some cases) | Pharmacokinetic studies |
Table 1: Physicochemical and In Vivo Properties
| Parameter | Description | Typical Values/Observations |
| PEGylation Efficiency | The percentage of this compound that successfully conjugates to the nanoparticle surface. | Varies (can be influenced by reaction conditions). Can be indirectly assessed by the change in zeta potential and hydrodynamic size. |
| Drug Loading Capacity | The amount of drug that can be encapsulated within the nanoparticle. | Generally not significantly affected by surface PEGylation, but the release profile may be altered. |
| Drug Release Profile | The rate at which the encapsulated drug is released from the nanoparticle. | May exhibit a more sustained release profile due to the hydrophilic PEG layer acting as a barrier. |
Table 2: Drug Delivery Characteristics
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound
This protocol describes the covalent conjugation of this compound to nanoparticles presenting primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, polymeric, or lipid-based nanoparticles)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer (pH 7.2-8.0). Avoid buffers containing primary amines like Tris.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl (pH 8.0) or 1 M glycine solution
-
Purification supplies: Centrifugal filter units (with appropriate molecular weight cutoff), dialysis tubing, or size-exclusion chromatography columns.
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Ensure the nanoparticle suspension is well-dispersed by vortexing or sonication.
-
-
This compound Solution Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.
-
-
Conjugation Reaction:
-
Add the this compound solution to the nanoparticle suspension while gently stirring. A 20- to 50-fold molar excess of the PEG reagent to the estimated surface amine groups is a good starting point for optimization.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v) to maintain nanoparticle stability.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with continuous gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of PEGylated Nanoparticles:
-
Remove unreacted this compound and byproducts using one of the following methods:
-
Centrifugal Filtration: Use a centrifugal filter unit with a molecular weight cutoff (MWCO) that retains the nanoparticles. Wash the nanoparticles by repeatedly centrifuging and resuspending them in fresh buffer.
-
Dialysis: Transfer the reaction mixture to a dialysis bag with an appropriate MWCO and dialyze against a large volume of buffer for 24-48 hours with several buffer changes.
-
Size-Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column to separate the larger PEGylated nanoparticles from smaller molecules.
-
-
-
Storage:
-
Store the purified PEGylated nanoparticles in an appropriate buffer (e.g., PBS) at 4°C.
-
Protocol 2: Characterization of PEGylated Nanoparticles
Thorough characterization is essential to confirm successful PEGylation and to assess the properties of the modified nanoparticles.
1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle suspension in an appropriate buffer.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument.
-
Compare the results with the unmodified nanoparticles. A successful PEGylation should result in an increase in the hydrodynamic diameter.
-
2. Zeta Potential Measurement:
-
Technique: Electrophoretic Light Scattering (ELS)
-
Procedure:
-
Dilute the nanoparticle suspension in a low ionic strength buffer or deionized water.
-
Measure the zeta potential using an ELS instrument.
-
Compare the results with the unmodified nanoparticles. Successful PEGylation should lead to a shift in the zeta potential towards neutrality.
-
3. Confirmation of PEG Conjugation:
-
Technique: Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Procedure (FTIR):
-
Lyophilize the nanoparticle samples (both pre- and post-PEGylation).
-
Acquire the FTIR spectra.
-
Look for the appearance of characteristic PEG peaks (e.g., C-O-C ether stretch) in the spectrum of the PEGylated nanoparticles.
-
-
Procedure (NMR):
-
Lyophilize the nanoparticle samples.
-
Dissolve the nanoparticles in a suitable deuterated solvent.
-
Acquire the 1H NMR spectrum.
-
Look for the characteristic proton signals of the ethylene glycol units of PEG.
-
Visualizations
Caption: Workflow for nanoparticle PEGylation.
Caption: Mechanism of "stealth" effect.
Caption: NHS ester conjugation chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short-chain PEG molecules strongly bound to magnetic nanoparticle for MRI long circulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for m-PEG15-NHS Ester Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a cornerstone strategy in drug development to enhance the therapeutic properties of proteins, peptides, and small molecule drugs. This process can improve solubility, extend circulating half-life, and reduce immunogenicity.[1][2][3][4] m-PEG15-NHS ester is an amine-reactive PEGylation reagent that specifically reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form a stable amide bond.[5]
These application notes provide detailed protocols and reaction conditions for the successful conjugation of this compound to primary amines, tailored for researchers in academia and industry.
Reaction Principle
The N-hydroxysuccinimide (NHS) ester of m-PEG15 is highly reactive towards nucleophilic primary amines at a neutral to slightly basic pH. The reaction proceeds via nucleophilic acyl substitution, where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct. A critical competing reaction is the hydrolysis of the NHS ester, which is accelerated at a higher pH and can reduce the overall efficiency of the PEGylation reaction.
Key Reaction Parameters and Quantitative Data
The efficiency of the this compound reaction is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following tables summarize the key reaction parameters and their impact on the reaction outcome.
Table 1: Recommended Reaction Conditions for this compound with Primary Amines
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | The optimal pH is a balance between efficient amine acylation and minimal hydrolysis of the NHS ester. A pH range of 7.2-8.5 is most commonly used. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C or on ice) can help to minimize hydrolysis and are often used for longer incubation times. |
| Reaction Time | 30 minutes to 4 hours | Shorter times are typically used at room temperature, while longer incubations are common at 4°C. |
| Molar Excess of this compound | 10 to 50-fold | The optimal molar excess depends on the concentration of the amine-containing molecule and the desired degree of PEGylation. |
| Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate) | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester and should be avoided. |
| Solvent for this compound | Anhydrous DMSO or DMF | The PEG reagent is typically dissolved in a small amount of organic solvent before being added to the aqueous reaction buffer. The final concentration of the organic solvent should generally not exceed 10%. |
Table 2: Effect of pH on NHS Ester Reaction Kinetics
| pH | Amidation Half-life (min) | Hydrolysis Half-life of NHS Ester | Amide Yield (%) |
| 7.0 | - | 4-5 hours (at 0°C) | - |
| 8.0 | 80 | ~1 hour (at Room Temp) | 80-85 |
| 8.5 | 20 | - | 80-85 |
| 8.6 | - | 10 minutes (at 4°C) | - |
| 9.0 | 10 | Significantly faster than at pH 8.0 | 80-85 |
Data in this table is compiled from studies on similar NHS esters and illustrates the general trend of pH dependence. The half-life and yield can vary depending on the specific molecule and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for PEGylation of a Protein with this compound
This protocol outlines a general method for the conjugation of this compound to a protein.
Materials:
-
Protein containing primary amines
-
This compound
-
Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, exchange it with the Reaction Buffer using dialysis or a desalting column.
-
This compound Solution Preparation: Immediately before use, allow the vial of this compound to equilibrate to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.
-
PEGylation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 20-fold).
-
Slowly add the calculated volume of the this compound solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
-
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle agitation.
-
Quenching the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM and incubate for 15-30 minutes.
-
Purification: Remove unreacted this compound and byproducts by dialysis against an appropriate buffer or by size-exclusion chromatography (SEC). Other chromatographic techniques such as ion-exchange chromatography (IEX) may also be employed for further purification of the PEGylated protein.
-
Analysis: Characterize the extent of PEGylation using methods such as SDS-PAGE, HPLC (SEC or IEX), and mass spectrometry.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for protein PEGylation.
Role of PEGylation in Signaling Pathways
PEGylation does not directly participate in signaling pathways. Instead, it modifies the pharmacokinetic and pharmacodynamic properties of therapeutic molecules that act on these pathways. By increasing the half-life and reducing the immunogenicity of a therapeutic protein, PEGylation allows for sustained engagement with its target receptor or signaling molecule, leading to a more prolonged and effective therapeutic outcome.
Conceptual Diagram of PEGylation's Impact on a Signaling Pathway
Caption: PEGylation enhances therapeutic protein efficacy.
Troubleshooting
Table 3: Common Issues and Solutions in this compound Reactions
| Issue | Possible Cause | Recommended Solution |
| Low PEGylation Yield | Incorrect pH: Reaction buffer pH is too low (<7.0), leading to protonation of the amine. | Adjust the pH of the reaction buffer to the optimal range of 7.2-8.5. |
| Hydrolysis of NHS ester: Reaction buffer pH is too high (>9.0), or the this compound was not used immediately after reconstitution. | Lower the reaction pH to the 7.2-8.0 range. Prepare the PEG solution immediately before use. | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine are competing with the target molecule. | Exchange the sample into an amine-free buffer such as PBS or HEPES. | |
| Protein Precipitation | High concentration of organic solvent: The final concentration of DMSO or DMF is too high. | Ensure the final concentration of the organic solvent does not exceed 10%. |
| Change in protein solubility upon PEGylation: The PEGylated protein is less soluble under the reaction conditions. | Perform the reaction at a lower protein concentration or add solubility-enhancing agents (use with caution). | |
| Inconsistent Results | Variable pH: The pH of the reaction mixture is not well-controlled. | Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction. |
| Moisture contamination of this compound: The reagent has been exposed to moisture, leading to hydrolysis. | Store the this compound under desiccated conditions at -20°C and allow the vial to warm to room temperature before opening. |
References
Application Notes and Protocols for m-PEG15-NHS Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules and surfaces, is a widely utilized strategy in drug delivery and development. It can enhance the therapeutic properties of proteins, peptides, and small molecule drugs by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity. The m-PEG15-NHS ester is a methoxy-terminated polyethylene glycol with 15 PEG units, activated with an N-hydroxysuccinimide (NHS) ester. This reagent is designed for the straightforward and efficient modification of primary amines (-NH2), such as those found on the N-terminus of proteins and the side chain of lysine residues, to form stable amide bonds.[1][2]
These application notes provide a comprehensive guide to understanding and utilizing this compound in your research, with a focus on calculating the appropriate molar excess to control the degree of PEGylation.
Principle of this compound Reactions
The reaction between an m-PEG-NHS ester and a primary amine is a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3]
A critical competing reaction is the hydrolysis of the NHS ester by water, which becomes more significant at higher pH values.[3] Therefore, careful control of reaction conditions, particularly pH, is essential for efficient conjugation.
Factors Influencing Molar Excess Calculation
The "molar excess" refers to the molar ratio of the this compound to the amine-containing biomolecule. Optimizing this ratio is crucial for controlling the Degree of Labeling (DOL), which is the average number of PEG molecules conjugated to each biomolecule. Several factors influence the required molar excess:
-
Protein/Peptide Concentration: More dilute solutions of the target molecule generally require a higher molar excess of the PEG reagent to achieve the same degree of labeling as more concentrated solutions.[4]
-
Number and Accessibility of Primary Amines: The number of available primary amines (N-terminus and lysine residues) and their accessibility on the surface of the biomolecule will impact the reaction efficiency.
-
Desired Degree of Labeling (DOL): The intended application of the PEGylated molecule will dictate the optimal DOL. For example, a lower DOL may be desired to retain maximum biological activity, while a higher DOL might be necessary to significantly extend circulation half-life.
-
Reaction Conditions: pH, temperature, and reaction time all play a role in the efficiency of the conjugation reaction and the competing hydrolysis of the NHS ester.
Quantitative Data on Molar Excess and Degree of Labeling
The following tables provide a summary of recommended starting molar excess ratios and expected outcomes based on typical protein and peptide PEGylation reactions. Note that these are starting points, and optimization is often necessary for each specific application.
Table 1: Recommended Starting Molar Excess of this compound for Protein Labeling
| Protein Concentration | Recommended Molar Excess | Expected Outcome |
| > 2 mg/mL | 5 to 20-fold | Controlled, lower degree of PEGylation. |
| 1-10 mg/mL (e.g., Antibody) | 20-fold | Typically results in 4-6 PEG molecules per antibody. |
| < 1 mg/mL | 20 to 50-fold or higher | Higher excess is needed to drive the reaction and compensate for lower biomolecule concentration. |
Table 2: Example of Molar Excess and Resulting Degree of Labeling for a Protein
| Protein | Protein Concentration | Molar Excess of mPEG-NHS (5 kDa) | Degree of Labeling (DOL) | Yield | Reference |
| Cytochrome c | Not specified | 25-fold | 4 | 45% | |
| Cytochrome c | Not specified | 25-fold | 8 | 34% |
Note: While the above data is for a 5 kDa mPEG-NHS, the principles are directly applicable to this compound, and similar trends in DOL with varying molar excess can be expected.
Experimental Protocols
Calculating the Required Amount of this compound
To determine the mass of this compound needed for a specific molar excess, use the following formula:
Molecular Weight (MW) of this compound = 875.99 g/mol (or Da)
Example Calculation:
To label 5 mg of a 50 kDa protein with a 20-fold molar excess of this compound:
General Protocol for Protein PEGylation
-
Prepare the Biomolecule Solution:
-
Dissolve the protein or peptide in an amine-free buffer at a pH between 7.2 and 8.5. Commonly used buffers include 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer.
-
The recommended protein concentration is typically between 1-10 mg/mL.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the calculated amount of this compound in a small amount of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.
-
The volume of the organic solvent should not exceed 10% of the total reaction volume to avoid denaturation of the protein.
-
-
Perform the Conjugation Reaction:
-
Add the this compound solution to the biomolecule solution while gently stirring or vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. The optimal time and temperature may need to be determined empirically.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine) can be added to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purify the PEGylated Product:
-
Remove unreacted this compound and byproducts using size exclusion chromatography (SEC), dialysis, or diafiltration.
-
Protocol for Characterizing the Degree of Labeling
The degree of PEGylation can be determined using various analytical techniques, including:
-
SDS-PAGE: PEGylated proteins will exhibit a higher apparent molecular weight compared to the unmodified protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight of the PEGylated protein, allowing for the calculation of the number of attached PEG chains.
-
Size Exclusion Chromatography (SEC): PEGylation increases the hydrodynamic radius of the protein, leading to an earlier elution time compared to the unmodified protein.
-
NMR Spectroscopy: Can be used for quantitative determination of the degree of PEGylation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 3. Site-specific PEGylation of therapeutic proteins via optimization of both accessible reactive amino acid residues and PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
A Step-by-Step Guide to Protein PEGylation: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely utilized bioconjugation technique in the development of therapeutic proteins.[1][2] This modification can significantly enhance the pharmacokinetic and pharmacodynamic properties of a protein by increasing its hydrodynamic size.[3][4] Key benefits include a prolonged serum half-life due to reduced renal clearance, enhanced stability against proteolytic degradation, improved solubility, and decreased immunogenicity and antigenicity.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of protein PEGylation. It outlines detailed protocols for common PEGylation chemistries, methods for purification of the conjugated protein, and analytical techniques for characterization.
Principles of Protein PEGylation
The process of PEGylating a protein involves the chemical ligation of a PEG polymer to a specific functional group on the protein's surface. The choice of PEGylation chemistry is crucial and depends on the available reactive residues on the protein and the desired level of site-specificity.
First-Generation vs. Second-Generation PEGylation:
-
First-Generation PEGylation: This approach involves the random conjugation of PEG to multiple reactive sites on the protein, often targeting the ε-amino groups of lysine residues. While effective, this can lead to a heterogeneous mixture of PEGylated species with varying degrees of modification and positional isomers, potentially impacting biological activity.
-
Second-Generation PEGylation: This strategy focuses on site-specific PEGylation to generate a more homogeneous product with a well-defined structure. This can be achieved by targeting unique functional groups, such as the N-terminal α-amino group or the sulfhydryl group of a cysteine residue, or by employing enzymatic and bioorthogonal chemistries.
Experimental Workflow for Protein PEGylation
The general workflow for protein PEGylation encompasses several key stages, from initial protein preparation to the final characterization of the purified conjugate.
Caption: A general workflow for the PEGylation of proteins.
Key Experimental Protocols
This section provides detailed methodologies for common PEGylation chemistries.
Protocol 1: Amine-Reactive PEGylation via NHS Ester Chemistry
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG to primary amines (lysine residues and the N-terminus) on a target protein.
Materials:
-
Target protein in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Amine-reactive PEG-NHS ester (e.g., mPEG-NHS).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
Reaction tubes.
-
Magnetic stirrer or orbital shaker.
Methodology:
-
Protein Preparation:
-
Prepare a 1-10 mg/mL solution of the target protein in 0.1 M PBS, pH 7.4.
-
Ensure the buffer is free of primary amines (e.g., Tris), which will compete with the reaction. If necessary, perform a buffer exchange using a desalting column.
-
-
PEGylation Reaction:
-
Dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF immediately before use.
-
Add the activated PEG solution to the protein solution with gentle stirring. A typical starting point is a 5- to 10-fold molar excess of the PEG reagent to the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Reaction Quenching:
-
Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted PEG-NHS ester.
-
Protocol 2: Thiol-Reactive PEGylation via Maleimide Chemistry
This protocol targets the sulfhydryl group of cysteine residues, often enabling site-specific PEGylation.
Materials:
-
Target protein containing a free cysteine residue in a suitable buffer (e.g., PBS with EDTA, pH 6.5-7.5).
-
Thiol-reactive PEG-Maleimide (e.g., mPEG-Maleimide).
-
Reducing agent (optional, e.g., TCEP) to ensure the cysteine is in its reduced state.
-
Quenching reagent (e.g., β-mercaptoethanol or cysteine).
Methodology:
-
Protein Preparation:
-
Dissolve the protein in a buffer at a concentration of 1-10 mg/mL.
-
If the cysteine residue is part of a disulfide bond, it will need to be reduced first. Incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column.
-
-
PEGylation Reaction:
-
Dissolve the PEG-Maleimide in the reaction buffer.
-
Add the PEG-Maleimide solution to the protein solution at a 2- to 10-fold molar excess.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Reaction Quenching:
-
Add a 10- to 20-fold molar excess of a free thiol (e.g., β-mercaptoethanol or cysteine) to quench any unreacted PEG-Maleimide.
-
Incubate for 30 minutes at room temperature.
-
Purification of PEGylated Proteins
Following the PEGylation reaction, the resulting mixture will contain the desired PEGylated protein, unreacted protein, excess PEG reagent, and reaction byproducts. Purification is essential to isolate the active PEGylated conjugate. Several chromatographic techniques are commonly employed for this purpose.
Caption: Common chromatographic methods for purifying PEGylated proteins.
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation shields the surface charges of the protein, leading to a change in its elution profile compared to the un-PEGylated form. IEX is effective for separating species with different degrees of PEGylation.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. PEGylation significantly increases the size of the protein, allowing for the efficient separation of PEGylated conjugates from the smaller, unreacted protein and excess PEG reagent.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their surface hydrophobicity. The attachment of hydrophilic PEG chains generally reduces the protein's hydrophobicity, altering its interaction with the HIC resin.
Characterization of PEGylated Proteins
Thorough characterization of the purified PEGylated protein is a critical step to ensure its quality and consistency.
Determination of PEGylation
Several analytical techniques can be used to confirm the successful attachment of PEG to the protein and to determine the degree of PEGylation.
| Analytical Technique | Principle | Information Obtained |
| SDS-PAGE | Separation by molecular weight. | Qualitative assessment of PEGylation. A shift to a higher apparent molecular weight indicates successful conjugation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Provides the precise molecular weight of the PEGylated protein, allowing for the determination of the number of attached PEG chains. |
| HPLC (SEC, RP-HPLC) | Separation based on size or hydrophobicity. | Can be used to separate and quantify different PEGylated species. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Can be used to determine the degree of PEGylation by comparing the integrals of protein and PEG-specific signals. |
Quantitative Analysis of PEGylation
The degree of PEGylation can be calculated from the molecular weight data obtained from mass spectrometry.
Example Calculation:
-
Molecular weight of unmodified protein = 25 kDa
-
Molecular weight of PEG reagent = 5 kDa
-
Observed molecular weight of PEGylated protein = 35 kDa
Mass increase = 35 kDa - 25 kDa = 10 kDa
Number of attached PEG molecules = Mass increase / Molecular weight of PEG = 10 kDa / 5 kDa = 2
Conclusion
Protein PEGylation is a powerful and versatile technique for improving the therapeutic properties of protein-based drugs. A thorough understanding of the underlying chemistries, coupled with robust purification and characterization strategies, is essential for the successful development of well-defined and effective PEGylated biotherapeutics. The protocols and guidelines presented in this document provide a solid foundation for researchers to design and execute their protein PEGylation experiments.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of m-PEG15-NHS Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of m-PEG15-NHS ester conjugates. The successful purification of these conjugates is a critical step in the development of PEGylated therapeutics, ensuring the removal of unreacted PEG, protein/peptide, and other process-related impurities. This guide covers a range of commonly employed purification techniques, including Size Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion Exchange Chromatography (IEC), Dialysis, and Tangential Flow Filtration (TFF).
Introduction to PEGylation and Purification Challenges
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a molecule, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. The this compound is a common reagent that reacts with primary amines on the surface of proteins and peptides. The reaction mixture, however, is a heterogeneous mix of the desired mono-PEGylated conjugate, unreacted starting materials, multi-PEGylated species, and reaction byproducts. Effective purification is therefore essential to isolate the active pharmaceutical ingredient with high purity and yield.
The choice of purification method depends on several factors, including the physicochemical properties of the conjugate, the scale of the purification, and the desired final purity. This guide provides a comparative overview of the most common techniques to aid in method selection and implementation.
Data Presentation: Comparison of Purification Methods
The following table summarizes the key performance attributes of different purification methods for this compound conjugates based on literature and application notes.
| Purification Method | Principle of Separation | Typical Purity | Typical Yield/Recovery | Key Advantages | Key Limitations |
| Size Exclusion Chromatography (SEC) | Hydrodynamic volume (size) | >99% for specific applications[1] | High | Effective for removing unreacted PEG and aggregates.[] Gentle, non-denaturing conditions. | Limited resolution for species of similar size.[3] Not ideal for separating positional isomers. |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High | Variable, dependent on conditions | Excellent for separating positional isomers and closely related species.[][4] High resolution. | Can be denaturing for some proteins. Requires use of organic solvents. |
| Ion Exchange Chromatography (IEC) | Net surface charge | >90% for specific applications | High | Separates based on the "charge shielding" effect of PEG. Can resolve species with different degrees of PEGylation. | Performance can diminish with increasing PEG size and degree of PEGylation. |
| Dialysis | Molecular weight cutoff (MWCO) | Effective for bulk removal of small molecules | High for retained species | Simple, low-cost method for buffer exchange and removal of small impurities. | Slow process. Inefficient for removing species with similar molecular weights to the product. |
| Tangential Flow Filtration (TFF) | Molecular weight cutoff (MWCO) | High, dependent on membrane and process parameters | High | Scalable and efficient for concentration and diafiltration. Faster than traditional dialysis. | Membrane fouling can be an issue. May not resolve closely related species. |
Experimental Protocols and Methodologies
This section provides detailed protocols for the purification of this compound conjugates using the aforementioned techniques.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size in solution. Larger molecules, such as the PEGylated conjugate, elute earlier than smaller molecules like unreacted PEG and NHS.
Experimental Workflow:
Caption: Workflow for the purification of this compound conjugates using Size Exclusion Chromatography.
Detailed Protocol:
-
Column: Select a column with an appropriate fractionation range for the expected molecular weight of the conjugate (e.g., Superdex 200, TSKgel G4000SWXL).
-
Mobile Phase: A neutral pH buffer is typically used, such as 150 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.
-
Sample Preparation: Centrifuge or filter the conjugation reaction mixture to remove any particulates before injection.
-
Injection Volume: The injection volume should be a small fraction of the column volume (typically 1-2%) to ensure optimal resolution.
-
Detection: Monitor the column eluent at 280 nm for protein absorbance.
-
Fraction Collection: Collect fractions corresponding to the peak of the PEGylated conjugate.
-
Analysis: Analyze the collected fractions for purity and concentration using methods such as SDS-PAGE and UV-Vis spectrophotometry.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. The addition of a hydrophilic PEG chain generally decreases the retention time of the conjugate compared to the unmodified protein/peptide.
Experimental Workflow:
Caption: Workflow for the purification of this compound conjugates using Reversed-Phase HPLC.
Detailed Protocol:
-
Column: A C18 or C4 column is commonly used (e.g., Jupiter 300 5 µm C18).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used for elution. A typical gradient might be 5-95% B over 30 minutes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Sample Preparation: Quench the reaction and acidify the sample with TFA to a final concentration of 0.1%.
-
Detection: Monitor the eluent at 220 nm (for peptide bonds) and 280 nm (for aromatic amino acids).
-
Fraction Collection and Processing: Collect the fractions containing the purified conjugate and remove the organic solvent, typically by lyophilization.
Ion Exchange Chromatography (IEC)
IEC separates molecules based on their net charge. The neutral PEG chain can shield the charges on the protein surface, leading to weaker binding to the ion exchange resin compared to the unmodified protein.
Experimental Workflow:
Caption: Workflow for the purification of this compound conjugates using Ion Exchange Chromatography.
Detailed Protocol:
-
Resin Selection: Choose a cation or anion exchange resin based on the isoelectric point (pI) of the protein/peptide and the desired pH of the separation.
-
Buffers:
-
Binding Buffer: A low ionic strength buffer at a pH that ensures the protein binds to the resin.
-
Elution Buffer: The binding buffer with an increasing concentration of salt (e.g., NaCl) or a different pH to elute the bound molecules.
-
-
Sample Preparation: The sample should be in the binding buffer. This can be achieved through dialysis or a desalting column.
-
Elution: Elute the bound molecules using a linear salt gradient or a step gradient. The PEGylated conjugate will typically elute at a lower salt concentration than the unmodified protein.
-
Detection and Fraction Collection: Monitor the eluent at 280 nm and collect fractions containing the purified product.
Dialysis
Dialysis is a simple and effective method for removing small molecules, such as unreacted this compound and hydrolysis byproducts, from the reaction mixture.
Experimental Workflow:
Caption: Workflow for the purification of this compound conjugates using Dialysis.
Detailed Protocol:
-
Membrane Selection: Choose a dialysis membrane with a molecular weight cutoff (MWCO) that is significantly smaller than the molecular weight of the PEGylated conjugate but large enough to allow the free passage of unreacted PEG and NHS. For example, a 10 kDa MWCO membrane is often suitable.
-
Dialysis Buffer: Use a large volume of the desired final buffer (e.g., PBS).
-
Procedure:
-
Load the reaction mixture into the dialysis tubing or cassette.
-
Place the sealed tubing/cassette in a beaker with a large volume of dialysis buffer and stir gently.
-
Perform several buffer changes to ensure complete removal of small molecular weight impurities. A common schedule is 2-4 hours for the first two changes, followed by an overnight dialysis.
-
Recover the purified conjugate from the dialysis device.
-
Tangential Flow Filtration (TFF)
TFF, also known as cross-flow filtration, is a rapid and scalable method for concentrating and diafiltering (buffer exchange) of biomolecules.
Experimental Workflow:
Caption: Workflow for the purification of this compound conjugates using Tangential Flow Filtration.
Detailed Protocol:
-
Membrane Selection: Select a TFF cassette with an appropriate MWCO, typically 3-5 times smaller than the molecular weight of the conjugate to be retained.
-
System Preparation: Install the cassette and flush the system with buffer to remove any storage solutions.
-
Concentration: Concentrate the reaction mixture to a smaller volume. The permeate, containing small molecule impurities, is discarded.
-
Diafiltration: Add diafiltration buffer to the concentrated sample at the same rate as the permeate is being removed. This process exchanges the buffer and further removes low molecular weight impurities. Typically, 5-10 diavolumes are sufficient.
-
Final Concentration: After diafiltration, concentrate the sample to the desired final volume.
-
Product Recovery: Recover the purified and concentrated conjugate from the system.
Conclusion
The purification of this compound conjugates is a critical step that dictates the final purity, activity, and safety of the PEGylated product. The choice of purification method should be based on a thorough understanding of the properties of the conjugate and the impurities to be removed. SEC is a robust method for removing aggregates and unreacted PEG, while RP-HPLC offers high resolution for separating isomers. IEC provides an orthogonal separation based on charge, and dialysis and TFF are effective for buffer exchange and removal of small molecules. For many applications, a multi-step purification strategy combining two or more of these techniques will be necessary to achieve the high purity required for therapeutic applications.
References
Application Notes and Protocols for m-PEG15-NHS Ester in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methoxy-polyethylene glycol (15)-N-hydroxysuccinimidyl ester (m-PEG15-NHS ester) in drug delivery systems. This document details its application in modifying therapeutic proteins, peptides, nanoparticles, and liposomes, as well as its role as a linker in antibody-drug conjugates (ADCs) and in the formation of hydrogels for controlled drug release.
Introduction to this compound
This compound is a monofunctional polyethylene glycol (PEG) derivative with a chain length of 15 ethylene glycol units. The methoxy group at one terminus renders it inert, while the N-hydroxysuccinimidyl (NHS) ester at the other end provides a reactive site for covalent attachment to primary amine groups (-NH2) present on various biomolecules and drug carriers. This process, known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2]
The NHS ester reacts efficiently with primary amines in a pH-dependent manner, typically between pH 7.2 and 8.5, to form a stable amide bond.[3][4] This reaction is straightforward and can be performed under aqueous conditions, making it suitable for a wide range of biomolecules.[3] It is important to use amine-free buffers, such as phosphate-buffered saline (PBS), to avoid competing reactions.
Core Benefits of PEGylation with this compound
The covalent attachment of the hydrophilic PEG chain imparts several advantageous properties to the modified molecule or drug carrier:
-
Increased Hydrophilicity and Solubility : The PEG chain enhances the solubility of hydrophobic drugs and prevents the aggregation of proteins and nanoparticles.
-
Prolonged Circulation Half-Life : The increased hydrodynamic volume of the PEGylated entity reduces renal clearance, leading to a longer circulation time in the bloodstream.
-
Reduced Immunogenicity : The PEG chain can mask antigenic epitopes on the surface of proteins and drug carriers, reducing their recognition by the immune system.
-
Improved Stability : PEGylation can protect therapeutic proteins from enzymatic degradation.
-
Enhanced Tumor Targeting (Passive) : For nanoparticles and liposomes, the prolonged circulation time allows for greater accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.
Applications of this compound in Drug Delivery
Modification of Proteins and Peptides
PEGylation of therapeutic proteins and peptides is a well-established strategy to improve their clinical efficacy. The attachment of m-PEG15 can enhance their stability, reduce immunogenicity, and prolong their circulating half-life.
Quantitative Data Summary: Protein PEGylation
| Parameter | Unmodified Protein (Typical) | PEGylated Protein (Typical Change) | Reference |
| Molecular Weight | Varies | Increase corresponding to PEG chain | |
| Hydrodynamic Radius | Smaller | Increased | |
| In Vivo Half-life | Shorter | Significantly Increased | |
| Immunogenicity | Higher | Reduced |
Experimental Protocol: Protein PEGylation with this compound
Materials:
-
Protein or peptide with primary amine groups
-
This compound
-
Amine-free buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes or size-exclusion chromatography column)
Procedure:
-
Protein Preparation : Dissolve the protein to be PEGylated in the amine-free buffer at a concentration of 1-10 mg/mL.
-
This compound Solution Preparation : Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.
-
Reaction : Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional) : To stop the reaction, add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes.
-
Purification : Remove unreacted this compound and byproducts by dialysis against an appropriate buffer or by using a size-exclusion chromatography column.
-
Characterization : Characterize the PEGylated protein using techniques such as SDS-PAGE (to observe the increase in molecular weight), and mass spectrometry to confirm the degree of PEGylation.
Workflow for Protein PEGylation
References
Application Notes and Protocols: m-PEG15-NHS Ester in Hydrogel Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG15-NHS ester is a monofunctional polyethylene glycol (PEG) derivative that plays a crucial role in the formulation of hydrogels for a wide range of biomedical applications, including drug delivery, tissue engineering, and regenerative medicine.[1][2][3][4] The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines on proteins, peptides, or other molecules under physiological or near-physiological conditions to form stable amide bonds.[5] This specific and efficient conjugation chemistry allows for the covalent crosslinking of polymers to form hydrogels with tunable properties. The incorporation of this compound can enhance the mechanical strength, adhesion, and enzymatic resistance of hydrogels, while also reducing their swelling and degradation rates.
This document provides detailed application notes and protocols for the use of this compound in hydrogel formulation, aimed at researchers, scientists, and drug development professionals.
Key Applications
-
Drug Delivery: Hydrogels formulated with this compound can encapsulate and provide sustained release of therapeutic agents. The crosslinking density, influenced by the concentration of the PEG-NHS ester, can be modulated to control the release kinetics of both small molecule and macromolecular drugs.
-
Tissue Engineering: These hydrogels can serve as scaffolds that mimic the native extracellular matrix (ECM), supporting cell adhesion, proliferation, and differentiation. The biocompatibility of PEG makes it an ideal material for such applications.
-
Wound Healing: The adhesive properties of hydrogels can be significantly improved by incorporating PEG-NHS esters, enabling them to firmly seal wounds, prevent fluid leakage, and reduce the risk of infection.
-
Bioconjugation: this compound is used to attach PEG chains to proteins and peptides within a hydrogel matrix, a process known as PEGylation, which can enhance the stability and reduce the immunogenicity of the conjugated molecules.
Chemical Properties and Reaction Mechanism
The core of this compound's utility lies in the reactivity of the NHS ester group towards primary amines (-NH2), commonly found in the lysine residues of proteins and peptides. The reaction proceeds via nucleophilic acyl substitution, resulting in a stable amide bond and the release of N-hydroxysuccinimide. This reaction is most efficient at a pH range of 7 to 9.
Below is a diagram illustrating the reaction between this compound and a primary amine-containing molecule.
Caption: Reaction of this compound with a primary amine.
Quantitative Data Summary
The following tables summarize quantitative data on the effect of PEG-NHS ester incorporation on hydrogel properties, based on available literature. Note that these values are illustrative and may vary depending on the specific hydrogel system and experimental conditions.
Table 1: Effect of PEG-NHS on Mechanical and Physical Properties of Hydrogels
| Property | Without PEG-NHS | With PEG-NHS (max. 2 wt%) | Fold Change | Reference |
| Adhesion Strength | - | Up to 2-fold higher | ~2x | |
| Tensile Modulus | - | Up to 5-fold higher | ~5x | |
| Swelling Ratio | - | Up to 2-fold lower | ~0.5x |
Table 2: Effect of PEG-NHS on Hydrogel Degradation
| Condition | Mass Loss (Without PEG-NHS) | Mass Loss (With PEG-NHS) | Fold Change in Degradation | Reference |
| In human serum (60 days) | 17.8% | 5.5% | ~3x lower |
Experimental Protocols
Protocol 1: General Hydrogel Formulation with this compound
This protocol describes a general method for preparing a hydrogel by crosslinking a primary amine-containing polymer with this compound.
Materials:
-
Primary amine-containing polymer (e.g., chitosan, gelatin, amine-terminated multi-arm PEG)
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl or glycine solution)
Procedure:
-
Prepare Polymer Solution: Dissolve the primary amine-containing polymer in the amine-free buffer to the desired concentration.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of DMSO or DMF. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.
-
Crosslinking Reaction: Add the this compound solution to the polymer solution while vortexing or stirring. The final concentration of the organic solvent should typically not exceed 10% of the total reaction volume.
-
Gelation: Allow the mixture to stand at room temperature or 37°C until gelation occurs. The gelation time will depend on the concentration of reactants and the pH of the solution.
-
Quenching (Optional): To stop the reaction and consume any unreacted NHS esters, add a quenching solution.
-
Purification: Purify the hydrogel by dialysis against the buffer to remove unreacted reagents and byproducts like NHS.
Protocol 2: Characterization of Hydrogel Properties
1. Swelling Ratio Measurement:
-
Prepare a hydrogel sample of known initial weight (Wi).
-
Immerse the hydrogel in a buffer solution (e.g., PBS) at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).
-
Calculate the swelling ratio (Q) using the formula: Q = (Ws - Wi) / Wi.
2. In Vitro Degradation Study:
-
Prepare pre-weighed, lyophilized hydrogel samples (Wd).
-
Immerse the samples in a degradation medium (e.g., PBS with or without enzymes like lysozyme or collagenase) at 37°C.
-
At specific time points, remove the hydrogels, wash with deionized water, lyophilize, and weigh the remaining dry mass (Wt).
-
Calculate the percentage of mass loss: Mass Loss (%) = [(Wd - Wt) / Wd] x 100.
3. Mechanical Testing (Tensile Modulus):
-
Prepare hydrogel samples in a defined shape (e.g., dog-bone shape).
-
Perform tensile testing using a universal testing machine.
-
Record the stress-strain curve and calculate the tensile modulus from the initial linear region of the curve.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, created using Graphviz, illustrate the experimental workflow for hydrogel formulation and a conceptual signaling pathway for a drug-releasing hydrogel.
Caption: Experimental workflow for hydrogel formulation and characterization.
Caption: Conceptual signaling pathway for a drug-releasing hydrogel.
Conclusion
This compound is a versatile and valuable reagent for the formulation of hydrogels with tailored properties for various biomedical applications. Its ability to efficiently crosslink amine-containing polymers allows for the creation of robust, biocompatible, and biodegradable materials. By following the protocols and understanding the principles outlined in these application notes, researchers can effectively utilize this compound to develop innovative hydrogel-based solutions for drug delivery, tissue engineering, and beyond.
References
- 1. Bioconjugation of hydrogels for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. mdpi.com [mdpi.com]
- 5. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing m-PEG15-NHS Ester Conjugation Efficiency
This technical support resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing m-PEG15-NHS ester conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine?
A1: The optimal pH for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[1][2][3][4] Within this range, the primary amine is sufficiently deprotonated to be nucleophilic, while the competing hydrolysis of the NHS ester is minimized.[1] A pH below 7.0 will lead to protonated amines, significantly slowing the reaction. Conversely, a pH above 8.5 dramatically increases the rate of NHS ester hydrolysis, reducing the efficiency of the conjugation. For some protein labeling, a pH of 8.3-8.5 is often recommended as a starting point.
Q2: Which buffers are recommended for the conjugation reaction?
A2: It is crucial to use amine-free buffers. Phosphate-buffered saline (PBS), borate, carbonate-bicarbonate, and HEPES buffers are all suitable choices. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible because they will compete with the target molecule for reaction with the NHS ester. If your protein is in an incompatible buffer, a buffer exchange via dialysis or gel filtration is necessary before beginning the conjugation.
Q3: How should I prepare and handle the this compound reagent?
A3: m-PEG15-NHS esters are moisture-sensitive and should be stored at -20°C under desiccated conditions. To prevent condensation, it is critical to allow the vial to equilibrate to room temperature before opening. For water-insoluble NHS esters, they should be dissolved in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
Q4: What is a good starting molar ratio of this compound to my protein?
A4: The optimal molar ratio depends on the number of available primary amines on your target and the desired degree of PEGylation. A common starting point is a 10- to 50-fold molar excess of the PEG reagent to the protein. For antibodies, a 20-fold molar excess often results in 4-6 PEG molecules per antibody. It is highly recommended to perform small-scale pilot experiments with varying molar ratios to determine the optimal conditions for your specific application.
Q5: What are the typical reaction times and temperatures?
A5: Conjugation reactions are typically performed for 30-60 minutes at room temperature or for 2-4 hours at 4°C. The lower temperature can be advantageous for sensitive proteins and helps to minimize the competing hydrolysis reaction.
Q6: How can I stop the conjugation reaction?
A6: The reaction can be quenched by adding a small molecule containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. This will react with and consume any remaining active NHS ester.
Q7: How should I purify my PEGylated protein?
A7: Unreacted PEG reagent and by-products are typically removed using size-based separation methods. Size exclusion chromatography (SEC), dialysis, and ultrafiltration are effective for separating the larger PEGylated protein from the smaller, unreacted PEG molecules. Ion-exchange chromatography (IEX) can also be used, as PEGylation can shield the protein's surface charges, altering its interaction with the resin.
Q8: How can I determine the degree of PEGylation?
A8: The extent of PEGylation can be assessed using several methods. SDS-PAGE analysis will show a shift in the molecular weight of the PEGylated protein compared to the unmodified protein. Mass spectrometry (MALDI-TOF or ESI-MS) provides a more precise measurement of the mass increase, allowing for the calculation of the number of attached PEG molecules. Proton NMR spectroscopy can also be used to quantitatively determine the degree of PEGylation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | 1. Suboptimal pH: The reaction pH is too low (<7.0), leaving primary amines protonated and unreactive. 2. NHS Ester Hydrolysis: The reagent was improperly stored or handled, or the reaction pH is too high (>8.5). 3. Competing Nucleophiles: The buffer contains primary amines (e.g., Tris, glycine). 4. Insufficient Molar Ratio: The concentration of the this compound is too low. | 1. Verify and Adjust pH: Ensure the buffer pH is within the optimal 7.2-8.5 range. 2. Proper Reagent Handling: Allow the reagent to warm to room temperature before opening. Use anhydrous DMSO/DMF and prepare solutions fresh. 3. Buffer Exchange: Use dialysis or a desalting column to move the protein into an amine-free buffer like PBS. 4. Optimize Molar Ratio: Perform pilot reactions with a range of molar excess (e.g., 10x, 20x, 50x) of the PEG reagent. |
| Protein Aggregation/Precipitation | 1. High Degree of Labeling: Over-modification can alter the protein's physicochemical properties, leading to aggregation. 2. Solvent Effects: The organic solvent used to dissolve the PEG reagent may cause the protein to precipitate. | 1. Reduce Molar Ratio: Lower the molar excess of the this compound to control the degree of labeling. 2. Control Solvent Addition: Add the PEG-NHS ester solution dropwise while gently stirring. Ensure the final organic solvent concentration is low (typically <10% v/v). |
| Difficulty in Purification | 1. Ineffective Separation: The size difference between the PEGylated product and unreacted protein or PEG reagent may be insufficient for the chosen method. 2. Non-specific Binding: The conjugate may be adsorbing to the purification matrix. | 1. Optimize Purification Method: For SEC, ensure the column has the appropriate fractionation range. Consider alternative methods like ion-exchange or hydrophobic interaction chromatography (HIC) which separate based on different properties. 2. Modify Buffer Conditions: Adjust the ionic strength or pH of the purification buffers to minimize non-specific interactions. |
Data Summary Tables
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability. |
| Temperature | Room Temperature or 4°C | 4°C is preferred for sensitive proteins and to minimize hydrolysis. |
| Reaction Time | 30 - 60 min (RT) / 2 - 4 hours (4°C) | Longer times may be needed for reactions at lower pH. |
| Molar Excess of PEG-NHS | 10x - 50x | Optimal ratio is target-dependent and should be determined empirically. |
| Buffer Type | PBS, Borate, HEPES, Bicarbonate | Must be free of primary amines. |
Table 2: Influence of pH on NHS Ester Half-life
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
Experimental Protocols
General Protocol for Protein PEGylation with this compound
-
Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.
-
Reagent Preparation: Allow the vial of this compound to warm completely to room temperature. Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to a stock concentration of ~10 mM.
-
Conjugation Reaction: While gently stirring the protein solution, add the calculated volume of the this compound stock solution. The final volume of organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching (Optional): Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.
-
Purification: Remove unreacted this compound and by-products by size exclusion chromatography (e.g., a desalting column) or dialysis.
-
Analysis: Confirm successful conjugation by analyzing the purified product with SDS-PAGE to observe the increase in molecular weight. Determine the final protein concentration and, if required, the precise degree of PEGylation by mass spectrometry.
Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Reaction pathways for this compound in an aqueous buffer.
Caption: Troubleshooting decision tree for low this compound conjugation yield.
References
Technical Support Center: Troubleshooting Low Yield in PEGylation Reactions
Welcome to the technical support center for PEGylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues that can lead to low reaction yields.
Frequently Asked questions (FAQs)
Q1: What are the most common reasons for low yield in a PEGylation reaction?
Low yields in PEGylation reactions can be attributed to several factors, often related to suboptimal reaction conditions, the quality of the reagents, or issues with the purification process. The most frequent culprits include:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, molar ratio of PEG to protein, and reaction time can all significantly impact the efficiency of the conjugation.[1][2]
-
Poor Reagent Quality: Degradation of the PEG reagent or the reducing agent (if applicable) due to improper storage or handling can lead to incomplete reactions.[3][4]
-
Protein-Specific Issues: The target protein's stability under the chosen reaction conditions and the accessibility of the target functional groups can affect the reaction outcome.[1]
-
Inefficient Purification: The chosen purification method may not be suitable for separating the PEGylated product from unreacted protein and excess PEG, leading to apparent low yields.
-
Side Reactions: Competing reactions, such as hydrolysis of the PEG reagent or aggregation and dimerization of the protein, can consume reactants and reduce the yield of the desired product.
Q2: How do I choose the optimal pH for my PEGylation reaction?
The optimal pH is critical as it influences the reactivity of both the protein's functional groups and the PEG reagent. The ideal pH depends on the specific PEGylation chemistry being used:
-
Amine-reactive PEGs (e.g., PEG-NHS esters): These reactions target unprotonated primary amines (N-terminus and lysine residues) and are typically performed at a pH between 7 and 9. To favor N-terminal modification over lysine modification, a lower pH (around 7 or slightly below) can be employed, as the N-terminal alpha-amino group generally has a lower pKa than the epsilon-amino group of lysine.
-
Thiol-reactive PEGs (e.g., PEG-Maleimide): These reagents react with free sulfhydryl groups on cysteine residues. The reaction is most efficient at a pH between 6.5 and 7.5, where the thiol group is sufficiently nucleophilic.
-
Aldehyde/Ketone-reactive PEGs (Reductive Amination): This two-step reaction involves the formation of a Schiff base followed by reduction. The initial imine formation is favored under slightly acidic conditions (pH 5-7).
Q3: What is the recommended molar ratio of PEG reagent to protein?
The optimal molar ratio of PEG to protein is crucial for controlling the degree of PEGylation and maximizing the yield of the desired product. A common starting point is a 5 to 20-fold molar excess of the PEG reagent over the protein. However, this ratio often requires optimization for each specific protein and PEG reagent. Increasing the molar excess of PEG can drive the reaction towards a higher degree of PEGylation.
Q4: How can I monitor the progress of my PEGylation reaction?
Several analytical techniques can be used to monitor the reaction over time and determine the optimal reaction duration:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is a straightforward method to visualize the increase in molecular weight of the protein as PEG chains are attached. You will see new, higher molecular weight bands corresponding to the PEGylated species and a decrease in the intensity of the band for the unreacted protein.
-
Size Exclusion Chromatography (SEC-HPLC): SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, causing it to elute earlier than the unreacted protein. This technique can be used to quantify the relative amounts of unreacted protein, mono-PEGylated, and multi-PEGylated species.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to determine the exact molecular weight of the reaction products, confirming the number of PEG chains attached to the protein.
Troubleshooting Guide
Problem 1: Very low or no PEGylation observed.
If you observe little to no formation of your desired PEGylated product, consider the following potential causes and solutions.
| Possible Cause | Solution |
| Degraded PEG Reagent | PEG reagents, especially those with active esters like NHS, are sensitive to moisture and can hydrolyze over time. Store reagents under inert gas at the recommended temperature (typically -20°C). Use a fresh vial of the reagent if degradation is suspected. |
| Inactive Reducing Agent | For reductive amination, the reducing agent (e.g., sodium cyanoborohydride) is critical. If it has lost activity due to improper storage, the reaction will not proceed to completion. Use a fresh supply and store it in a desiccator. |
| Incorrect Reaction Buffer pH | The pH of the reaction buffer is crucial for the reactivity of the targeted functional groups on the protein. Verify the pH of your buffer and the final reaction mixture. Ensure it is within the optimal range for your specific PEGylation chemistry. |
| Inaccessible Target Residues | The target amino acid residues (e.g., lysines or cysteines) may be buried within the protein structure and therefore inaccessible to the PEG reagent. Consider performing the reaction under partially denaturing (but still activity-preserving) conditions or re-engineering the protein to introduce a more accessible conjugation site. |
Troubleshooting Workflow for No/Low PEGylation
Caption: A flowchart for troubleshooting no or low PEGylation yield.
Problem 2: Incomplete reaction with a mix of unreacted protein and some PEGylated product.
When the reaction proceeds but does not go to completion, optimization of the reaction parameters is usually required.
| Parameter Optimization for Incomplete Reactions | |
| Parameter | Recommendation |
| Molar Ratio of PEG | Increase the molar excess of the PEG reagent. A higher concentration can drive the reaction equilibrium towards the product side. Titrate the ratio to find the optimal balance between yield and the formation of multi-PEGylated species. |
| Reaction Time | The reaction may not have reached completion. Extend the reaction time and take aliquots at different time points to determine the optimal duration using an analytical method like SDS-PAGE or SEC-HPLC. |
| Temperature | Increasing the reaction temperature can increase the reaction rate. However, be mindful of the protein's stability, as higher temperatures can lead to denaturation or aggregation. Perform the reaction at different temperatures (e.g., 4°C, room temperature, 37°C) to find the best compromise. |
| Protein Concentration | Higher protein concentrations can sometimes increase the reaction rate. However, for some proteins, high concentrations can lead to aggregation, which reduces the yield of the desired PEGylated product. |
Logical Relationship of Reaction Parameters
Caption: Interdependence of reaction parameters and outcomes in PEGylation.
Problem 3: Low yield after purification.
A significant loss of product during the purification step can be a major contributor to overall low yield.
| Purification Method | Potential Issue | Solution |
| Size Exclusion Chromatography (SEC) | Inefficient separation of PEGylated product from unreacted protein, especially if the PEG size is small. | Use a longer column or a resin with a smaller pore size for better resolution. SEC is generally effective at removing unreacted PEG. |
| Ion Exchange Chromatography (IEX) | PEG chains can shield the charges on the protein surface, leading to co-elution of species with different degrees of PEGylation. | Optimize the salt gradient for elution; a shallower gradient can improve resolution. IEX is often the method of choice for separating species based on the number of attached PEGs. |
| Hydrophobic Interaction Chromatography (HIC) | The PEG moiety itself can interact with the HIC resin, making separation unpredictable. | This method can be effective but often requires significant optimization of the salt concentration and type. It can be a good secondary purification step after IEX. |
| Reverse Phase Chromatography (RPC) | Can be effective for analytical separation of isomers but may lead to protein denaturation and loss of activity at a preparative scale. | Use with caution for preparative purification. It is more suitable for small, robust proteins or for analytical characterization. |
Experimental Workflow for PEGylation and Purification
Caption: A typical workflow for a PEGylation experiment.
Experimental Protocols
Key Experiment: Analytical Size Exclusion Chromatography (SEC-HPLC)
Purpose: To monitor the progress of the PEGylation reaction by separating the reaction components based on their hydrodynamic size.
Methodology:
-
System: An HPLC system equipped with a UV detector and a size exclusion column appropriate for the molecular weight range of the protein and its PEGylated forms.
-
Mobile Phase: A buffer that is compatible with the protein and does not cause aggregation (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
Sample Preparation: At various time points during the PEGylation reaction, withdraw a small aliquot (e.g., 10 µL) and quench the reaction by adding it to a quenching buffer (if necessary) or by immediately diluting it in the mobile phase.
-
Injection and Elution: Inject the diluted sample onto the equilibrated SEC column. Elute with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Detection: Monitor the elution profile at a wavelength where the protein absorbs (typically 280 nm).
-
Data Analysis: The unreacted protein will elute as a later peak, while the larger, PEGylated species will elute earlier. The peak areas can be used to estimate the relative amounts of each species and calculate the percentage of conversion.
Key Experiment: Ion Exchange Chromatography (IEX) for Purification
Purpose: To purify the desired PEGylated product from unreacted protein and species with different degrees of PEGylation.
Methodology:
-
Column Selection: Choose a cation or anion exchange resin based on the isoelectric point (pI) of the protein. If the reaction pH is above the pI, the protein will be negatively charged and an anion exchanger should be used. If the pH is below the pI, use a cation exchanger.
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A low ionic strength buffer at a pH that ensures the protein binds to the resin (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).
-
Elution Buffer (Buffer B): The same buffer as Buffer A but with a high concentration of salt (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).
-
-
Sample Preparation: After the PEGylation reaction, exchange the buffer of the reaction mixture into the Binding Buffer using dialysis or a desalting column.
-
Loading and Elution: Equilibrate the IEX column with Binding Buffer. Load the sample onto the column. Wash the column with several column volumes of Binding Buffer to remove any unbound material. Elute the bound species using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes).
-
Fraction Collection and Analysis: Collect fractions throughout the elution gradient. Analyze the fractions using SDS-PAGE or SEC-HPLC to identify which fractions contain the desired PEGylated product with the highest purity. Due to charge shielding by the PEG chains, species with a higher degree of PEGylation often elute earlier (at a lower salt concentration) than less PEGylated or unreacted protein.
References
preventing hydrolysis of m-PEG15-NHS ester in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of m-PEG15-NHS ester in bioconjugation experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you prevent the hydrolysis of this compound and ensure successful conjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a PEGylation reagent. It consists of a methoxy-terminated polyethylene glycol (m-PEG) chain with 15 PEG units, functionalized with an N-hydroxysuccinimide (NHS) ester. Its primary application is the covalent modification of proteins, peptides, and other biomolecules containing primary amine groups (-NH2), a process known as PEGylation. This modification can improve the therapeutic properties of biomolecules by increasing their solubility, stability, and in vivo circulation half-life.
Q2: What is the primary cause of this compound degradation in solution?
A2: The primary cause of degradation is the hydrolysis of the NHS ester group.[1][2] The NHS ester is highly susceptible to reaction with water, which cleaves the ester bond and results in an unreactive carboxylic acid. This hydrolysis reaction is a competitive process that reduces the amount of active reagent available for conjugation with the target amine.
Q3: How does pH affect the stability of this compound in solution?
A3: The pH of the solution is a critical factor influencing the rate of NHS ester hydrolysis. The rate of hydrolysis increases significantly with increasing pH.[2][3] While the reaction with primary amines is also favored at slightly alkaline pH (typically 7.2-8.5), a higher pH will accelerate the competing hydrolysis reaction.[1] Therefore, careful optimization of the reaction pH is crucial for maximizing conjugation efficiency.
Q4: Can I store this compound in a solution for later use?
A4: It is strongly recommended to prepare solutions of this compound immediately before use. Storing the reagent in solution, especially in aqueous buffers, will lead to its rapid hydrolysis and loss of reactivity. If a stock solution must be prepared, it should be in a high-quality, anhydrous (dry) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and used as soon as possible.
Q5: What type of buffer should I use for my conjugation reaction?
A5: It is essential to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester. Commonly used amine-free buffers include phosphate-buffered saline (PBS), borate buffer, and carbonate/bicarbonate buffer. Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine must be avoided.
Troubleshooting Guide
This guide addresses common issues encountered during conjugation experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of this compound: The reagent may have degraded due to improper storage or handling, or from being in an aqueous solution for too long. | - Ensure the solid this compound is stored at -20°C under desiccated conditions. - Allow the vial to warm to room temperature before opening to prevent moisture condensation. - Prepare the this compound solution in anhydrous DMSO or DMF immediately before use. |
| Suboptimal pH: The pH of the reaction buffer may be too low, leading to protonated and less reactive amines, or too high, causing rapid hydrolysis of the NHS ester. | - The optimal pH range for most NHS ester conjugations is between 7.2 and 8.5. - Verify the pH of your reaction buffer with a calibrated pH meter before starting the reaction. | |
| Presence of competing nucleophiles: The reaction buffer or protein sample may contain primary amines (e.g., Tris, glycine) that compete with the target molecule. | - Use an amine-free buffer such as PBS, borate, or carbonate buffer. - If the protein is in an amine-containing buffer, perform a buffer exchange into an appropriate reaction buffer before adding the this compound. | |
| Protein Precipitation During or After Conjugation | High concentration of organic solvent: Adding a large volume of the this compound stock solution (in DMSO or DMF) to the aqueous protein solution can cause precipitation. | - Keep the final concentration of the organic solvent in the reaction mixture below 10% (v/v). |
| Over-labeling of the protein: Excessive modification of the protein's surface amines can alter its solubility and lead to aggregation. | - Reduce the molar excess of this compound used in the reaction. - Perform pilot experiments with varying molar ratios to determine the optimal degree of labeling for your protein. | |
| Inconsistent Results Between Experiments | Variability in reagent activity: The this compound may have partially hydrolyzed between experiments due to repeated opening and closing of the vial or improper storage. | - Aliquot the solid this compound into smaller, single-use vials upon receipt to minimize exposure to moisture. - Always handle the reagent in a low-humidity environment. |
| Inconsistent reaction conditions: Minor variations in pH, temperature, or reaction time can lead to different outcomes. | - Precisely control and document all reaction parameters for each experiment to ensure reproducibility. |
Quantitative Data: Stability of PEG-NHS Esters
The stability of NHS esters is highly dependent on the pH of the aqueous solution. The following table provides a summary of the approximate half-life of various PEG-NHS esters at different pH values, which can be used as a guideline for this compound.
| pH | Temperature | Approximate Half-Life | Reference(s) |
| 7.0 | Room Temperature | 4-5 hours | |
| 7.4 | Not Specified | > 120 minutes | |
| 8.0 | 25°C | ~10-30 minutes (varies with linker structure) | |
| 8.5 | Room Temperature | ~10-20 minutes | |
| 9.0 | Not Specified | < 9 minutes |
Note: The exact half-life of this compound may vary depending on the specific buffer composition and temperature.
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with this compound
This protocol provides a general guideline for the conjugation of this compound to a protein. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure your protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL. Vortex briefly to ensure it is fully dissolved.
-
-
Perform the Conjugation Reaction:
-
Calculate the volume of the this compound solution needed to achieve the desired molar excess over the protein (a 10- to 20-fold molar excess is a common starting point).
-
Add the calculated volume of the dissolved this compound to the protein solution while gently stirring or vortexing. Ensure the final concentration of the organic solvent does not exceed 10% (v/v).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature may need to be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any unreacted this compound, add the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and the N-hydroxysuccinimide byproduct from the PEGylated protein using a desalting column, dialysis, or size-exclusion chromatography (SEC).
-
Protocol 2: Spectrophotometric Assay for Assessing this compound Activity
This protocol allows for a qualitative assessment of the reactivity of your this compound by measuring the release of N-hydroxysuccinimide (NHS) upon intentional hydrolysis.
Materials:
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.0)
-
0.5 N NaOH
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a solution of the this compound:
-
Dissolve 1-2 mg of the this compound in 2 mL of the amine-free buffer.
-
Prepare a blank control tube containing only 2 mL of the buffer.
-
-
Measure the initial absorbance:
-
Measure the absorbance of the this compound solution at 260 nm using the buffer as a blank. Record this value as A_initial.
-
-
Induce hydrolysis:
-
To 1 mL of the this compound solution, add 100 µL of 0.5 N NaOH.
-
Vortex the tube for 30 seconds to mix thoroughly.
-
-
Measure the final absorbance:
-
Immediately measure the absorbance of the base-hydrolyzed solution at 260 nm. Record this value as A_final.
-
-
Interpretation of Results:
-
Active Reagent: If A_final is significantly greater than A_initial, the this compound is active and suitable for conjugation.
-
Inactive (Hydrolyzed) Reagent: If there is little to no increase in absorbance (A_final ≈ A_initial), the this compound has likely been hydrolyzed and should be discarded.
-
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting decision tree for low conjugation yield.
Caption: General experimental workflow for protein PEGylation.
References
common side reactions with m-PEG15-NHS ester
Welcome to the technical support center for m-PEG15-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges and side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound?
A1: The primary reaction of this compound involves the N-hydroxysuccinimide (NHS) ester group reacting with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of proteins. This reaction forms a stable and irreversible amide bond, covalently attaching the PEG chain to the target molecule.[1][2][3] The optimal pH range for this reaction is typically between 7.2 and 8.5.[4][5]
Q2: What is the most common side reaction with this compound?
A2: The most significant and common side reaction is the hydrolysis of the NHS ester. In the presence of water, the NHS ester can hydrolyze, forming an unreactive carboxylic acid and releasing N-hydroxysuccinimide (NHS). This reaction competes with the desired amine conjugation and reduces the overall efficiency of the PEGylation process.
Q3: How does pH affect the primary and side reactions?
A3: The pH of the reaction buffer is a critical factor that influences the balance between the desired aminolysis and the undesired hydrolysis.
-
Low pH (below 7.2): Primary amines on the target molecule become protonated (-NH3+), which reduces their nucleophilicity and significantly slows down the desired conjugation reaction.
-
Optimal pH (7.2-8.5): This range provides a good balance between having deprotonated, reactive primary amines and minimizing the rate of NHS ester hydrolysis.
-
High pH (above 8.5): While the rate of the desired reaction with amines increases, the rate of hydrolysis of the NHS ester is significantly accelerated. This can lead to a rapid loss of the reactive this compound.
Q4: Can this compound react with other functional groups on a protein?
A4: Yes, although the reactivity is generally lower than with primary amines, NHS esters can have side reactions with other nucleophilic groups. These include:
-
Hydroxyl groups: Serine, threonine, and tyrosine residues can react to form unstable ester linkages.
-
Sulfhydryl groups: Cysteine residues can react to form less stable thioesters.
-
Imidazole groups: The imidazole ring of histidine can also show some reactivity.
To minimize these side reactions, it is recommended to work within the optimal pH range of 7.2-8.5.
Q5: What type of buffers should be used for the conjugation reaction?
A5: It is crucial to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers are suitable choices.
-
Buffers to Avoid: Tris (tris(hydroxymethyl)aminomethane) and glycine-containing buffers should be strictly avoided in the reaction mixture. They can, however, be used to quench the reaction.
Q6: How should this compound be stored and handled?
A6: m-PEG15-NHS esters are sensitive to moisture. Proper storage and handling are essential to maintain their reactivity.
-
Storage: Store the solid reagent at -20°C in a desiccated environment.
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. Prepare solutions in anhydrous (dry) solvents like DMSO or DMF immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No PEGylation Yield | Hydrolysis of this compound: This can be due to improper storage, moisture contamination, or a reaction pH that is too high. | Ensure the reagent is stored correctly and handled in a moisture-free environment. Prepare fresh solutions in anhydrous DMSO or DMF. Optimize the reaction pH to be within the 7.2-8.5 range. |
| Incorrect buffer composition: The presence of primary amines (e.g., Tris, glycine) in the reaction buffer will compete with the target molecule. | Use a non-amine containing buffer such as PBS, HEPES, or borate buffer. If necessary, perform a buffer exchange of your sample before the reaction. | |
| Low concentration of the target molecule: In dilute solutions, the competing hydrolysis reaction is more likely to occur. | If possible, increase the concentration of your protein or other target molecule to favor the conjugation reaction. | |
| Insufficient molar excess of this compound: The optimal ratio of PEG reagent to the target molecule can vary. | Perform a titration experiment with different molar excesses (e.g., 5-fold, 10-fold, 20-fold) to find the optimal ratio for your specific application. | |
| Protein Precipitation During or After Conjugation | Over-labeling of the protein: Excessive modification of amine residues can alter the protein's surface charge and solubility, leading to aggregation. | Reduce the molar excess of the this compound in the reaction or shorten the reaction time. |
| High concentration of organic solvent: Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this to an aqueous protein solution can cause precipitation. | Keep the final concentration of the organic solvent to a minimum, typically between 0.5% and 10%. | |
| Inconsistent Results Between Experiments | Inconsistent this compound activity: Due to moisture sensitivity, the reactivity of the reagent can decrease over time, especially after the vial has been opened multiple times. | Aliquot the reagent upon first use to minimize exposure to moisture. Always allow the vial to reach room temperature before opening. Consider testing the reactivity of the NHS ester before critical experiments. |
| pH drift during the reaction: An inadequately buffered solution may experience a change in pH during the reaction, affecting the outcome. | Ensure you are using a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction. |
Data Summary
The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The following table summarizes the approximate half-life of an NHS ester at different pH values and temperatures, illustrating the rate of the primary side reaction, hydrolysis.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 7.0 | 25 | ~7 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | 25 | Minutes |
Visualizing Reaction Pathways
The following diagram illustrates the intended reaction of this compound with a primary amine and the competing hydrolysis side reaction.
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with this compound
This protocol provides a general workflow for conjugating this compound to a protein. The optimal conditions, particularly the molar excess of the PEG reagent, may need to be determined empirically for each specific protein.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4 (PBS)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette for purification
Procedure:
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).
-
Reaction Initiation: Add a calculated molar excess (e.g., a 5- to 20-fold molar excess is a common starting point) of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time may need to be determined experimentally.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Analysis: Analyze the PEGylated protein using SDS-PAGE to observe the increase in molecular weight. Further characterization can be performed using techniques like mass spectrometry or HPLC.
Protocol 2: Analysis of this compound Hydrolysis
This protocol allows for the indirect measurement of NHS ester hydrolysis by quantifying the released N-hydroxysuccinimide (NHS), which has a characteristic absorbance at 260 nm. This can be useful for assessing the stability of the reagent in your reaction buffer over time.
Materials:
-
This compound
-
Reaction buffer of interest (amine-free)
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a solution of this compound in the desired amine-free buffer at a known concentration.
-
Immediately measure the initial absorbance of the solution at 260 nm. This will serve as the baseline.
-
Incubate the solution under the desired reaction conditions (e.g., room temperature).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the solution and measure the absorbance at 260 nm.
-
Plot the absorbance at 260 nm versus time. An increase in absorbance over time is indicative of the release of NHS and therefore the hydrolysis of the this compound.
-
Calculate the half-life of the NHS ester under your experimental conditions by determining the time it takes for the change in absorbance to reach 50% of the maximum change. The maximum change can be determined by forcing complete hydrolysis with a strong base, though care must be taken as concentrated base can degrade the NHS.
This method provides a straightforward way to assess the stability of your PEG reagent and optimize reaction times to maximize conjugation efficiency while minimizing the impact of the hydrolysis side reaction.
The following diagram illustrates the workflow for a typical PEGylation experiment, including reaction and analysis steps.
References
Technical Support Center: Purification of PEGylated Molecules
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the removal of unreacted m-PEG15-NHS ester from conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it need to be removed?
This compound is a reagent used for PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules like proteins, peptides, or antibodies. This modification can improve the therapeutic properties of the molecule, such as increasing its half-life in the body. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines on the target molecule to form a stable amide bond. However, the PEGylation reaction is often performed with an excess of the PEG reagent to ensure efficient conjugation. This results in a final mixture containing the desired PEGylated product, unreacted this compound, and hydrolyzed byproducts. It is crucial to remove these unreacted components to ensure the purity, safety, and efficacy of the final product.
Q2: What are the common challenges in removing unreacted this compound?
The primary challenges in purifying PEGylated molecules include:
-
Heterogeneity of the reaction mixture: The reaction can produce a mix of molecules with varying numbers of PEG chains attached, as well as positional isomers.
-
Similar physicochemical properties: The unreacted PEG and the PEGylated product can have similar properties, making separation difficult.
-
Product loss: Purification methods can sometimes lead to a loss of the desired PEGylated product, reducing the overall yield.
Q3: Which purification methods are most effective for removing unreacted this compound?
Several methods can be used to remove unreacted this compound, with the choice depending on the specific application, scale, and desired purity. The most common techniques are Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), and Dialysis.
Comparison of Purification Methods
The following table summarizes the key quantitative aspects of the most common methods for removing unreacted this compound.
| Parameter | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) / Diafiltration | Dialysis |
| Purity of Final Product | Very High (>95%) | High (>90%)[1][2] | Moderate to High (>85%) |
| Yield of PEGylated Product | High (85-95%) | Very High (>95%)[1][2] | High (90-98%) |
| Removal of Unreacted PEG | >99% | >99% | >95% |
| Processing Time | Moderate (hours) | Fast (hours) | Slow (overnight to days) |
| Scalability | Good | Excellent | Limited |
| Cost | Moderate to High | Moderate | Low |
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for the key purification techniques and troubleshooting guides to address common issues.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size. The larger PEGylated protein will elute from the column faster than the smaller, unreacted this compound.
Experimental Workflow:
Caption: Workflow for removing unreacted this compound using Size Exclusion Chromatography.
Detailed Protocol:
-
Column Selection and Equilibration:
-
Choose an SEC column with a fractionation range appropriate for separating the PEGylated protein from the unreacted this compound.
-
Equilibrate the column with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
After the PEGylation reaction, quench any remaining active NHS esters by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Centrifuge the reaction mixture to remove any precipitated material.
-
-
Sample Loading and Elution:
-
Load the clarified reaction mixture onto the equilibrated SEC column.
-
Begin elution with the equilibration buffer at a pre-determined flow rate.
-
-
Fraction Collection and Analysis:
-
Collect fractions as the sample elutes from the column.
-
Monitor the elution profile using a UV detector (at 280 nm for protein).
-
Analyze the collected fractions using SDS-PAGE and/or HPLC to identify the fractions containing the purified PEGylated protein.
-
Pool the fractions containing the pure product.
-
Troubleshooting Guide:
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate column choice. | Select a column with a fractionation range that provides better resolution between your PEGylated protein and the unreacted PEG. |
| Sample volume too large. | Reduce the sample volume to less than 5% of the column volume for optimal resolution. | |
| Low Product Yield | Non-specific binding to the column matrix. | Use a buffer with a slightly higher ionic strength to reduce interactions. |
| Product dilution. | Pool fractions carefully and consider concentrating the final product if necessary. | |
| Presence of Aggregates | Protein instability. | Optimize buffer conditions (pH, ionic strength) to maintain protein stability. Filter the sample before loading. |
Tangential Flow Filtration (TFF) / Diafiltration
TFF is a rapid and scalable method that uses a semi-permeable membrane to separate molecules based on size. The larger PEGylated protein is retained by the membrane, while the smaller unreacted this compound passes through.
Experimental Workflow:
Caption: Workflow for removing unreacted this compound using Tangential Flow Filtration.
Detailed Protocol:
-
Membrane Selection and System Preparation:
-
Select a TFF membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the PEGylated protein but larger than the unreacted this compound. A general rule is to choose an MWCO that is 3-5 times smaller than the molecular weight of the PEGylated product.
-
Assemble and sanitize the TFF system according to the manufacturer's instructions.
-
-
Concentration and Diafiltration:
-
Load the quenched PEGylation reaction mixture into the TFF system.
-
Concentrate the sample to a smaller volume.
-
Perform diafiltration by adding fresh buffer to the retentate at the same rate as the filtrate is being removed. This process effectively washes away the unreacted PEG and other small molecules. A common practice is to perform 5-10 diavolumes.
-
-
Product Recovery and Analysis:
-
Once the diafiltration is complete, recover the concentrated and purified PEGylated protein from the system.
-
Analyze the purity of the final product using methods such as SDS-PAGE and HPLC.
-
Troubleshooting Guide:
| Problem | Possible Cause | Solution |
| Low Flux Rate | Membrane fouling. | Optimize the transmembrane pressure and cross-flow rate. Consider a pre-filtration step to remove larger aggregates. |
| High sample viscosity. | Dilute the sample before processing or during the initial stages of concentration. | |
| Low Product Yield | Product passing through the membrane. | Ensure the MWCO of the membrane is appropriate. Reduce the transmembrane pressure. |
| Non-specific binding to the membrane. | Choose a membrane material with low protein binding properties (e.g., regenerated cellulose). | |
| Incomplete Removal of Unreacted PEG | Insufficient diafiltration. | Increase the number of diavolumes (e.g., to 10-15). |
| Incorrect membrane MWCO. | Select a membrane with a smaller MWCO, ensuring it is still large enough to allow the unreacted PEG to pass through. |
Dialysis
Dialysis is a simple and cost-effective method for removing small molecules from a solution of larger molecules based on diffusion across a semi-permeable membrane.
Experimental Workflow:
Caption: Workflow for removing unreacted this compound using Dialysis.
Detailed Protocol:
-
Membrane Selection and Preparation:
-
Choose a dialysis membrane with an appropriate MWCO that will retain the PEGylated protein while allowing the unreacted this compound to diffuse out.
-
Prepare the dialysis tubing according to the manufacturer's instructions (this may involve rinsing and boiling).
-
-
Dialysis Procedure:
-
Load the quenched reaction mixture into the prepared dialysis tubing and seal it securely.
-
Place the sealed tubing in a large volume of dialysis buffer (at least 100 times the sample volume).
-
Stir the buffer gently at a low temperature (e.g., 4°C).
-
-
Buffer Exchange and Sample Recovery:
-
Change the dialysis buffer 2-3 times over a period of 24-48 hours to ensure complete removal of the unreacted PEG.
-
After the final buffer exchange, carefully remove the dialysis tubing and recover the purified PEGylated protein.
-
Troubleshooting Guide:
| Problem | Possible Cause | Solution |
| Incomplete Removal of Unreacted PEG | Insufficient dialysis time or buffer volume. | Increase the dialysis time and/or the volume of the dialysis buffer. Increase the frequency of buffer changes. |
| Incorrect MWCO of the membrane. | Use a dialysis membrane with a lower MWCO, ensuring it is still large enough for the unreacted PEG to pass through. | |
| Sample Dilution | Osmotic pressure differences. | If the sample becomes too dilute, it can be concentrated using methods like ultrafiltration. |
| Product Precipitation | Low protein stability in the dialysis buffer. | Ensure the dialysis buffer has the optimal pH and ionic strength for your protein's stability. Consider adding stabilizing agents if necessary. |
References
Technical Support Center: Managing Protein Aggregation Post-PEGylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation following PEGylation.
Troubleshooting Guide
Issue: Significant precipitation or visible aggregates are observed immediately after the PEGylation reaction.
Question: What are the immediate steps I should take if I see visible protein aggregation after my PEGylation reaction?
Answer: Immediate action is crucial to prevent further aggregation and to diagnose the cause.
-
Stop the Reaction: If the reaction is ongoing, immediately stop it by either placing it on ice or by adding a quenching reagent if your chemistry allows.
-
Separate Soluble from Insoluble Fractions: Centrifuge the reaction mixture at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the insoluble aggregates.
-
Analyze Both Fractions:
-
Carefully collect the supernatant (soluble fraction) for further analysis.
-
Wash the pellet with the reaction buffer to remove any soluble protein and then resuspend it in a denaturing buffer (e.g., containing 6M Guanidine HCl or 8M Urea) to attempt solubilization for analysis.
-
-
Characterize the Soluble Fraction: Use analytical techniques like Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) to determine the extent of soluble aggregates in the supernatant.
-
Analyze by SDS-PAGE: Run both the soluble fraction and the resuspended pellet on a non-reducing SDS-PAGE to visualize the extent of cross-linking and aggregation.
This initial assessment will help you understand the severity of the aggregation and whether the issue is primarily insoluble or also involves the formation of soluble oligomers.
Issue: My PEGylated protein appears soluble, but subsequent analysis by SEC shows high molecular weight species.
Question: My PEGylated protein looks fine, but SEC analysis reveals a significant population of soluble aggregates. What could be the cause and how can I fix it?
Answer: The presence of soluble aggregates is a common issue and can often be addressed by optimizing reaction conditions.
-
Intermolecular Cross-linking: If you are using a bifunctional PEG reagent, it can link multiple protein molecules together, leading to the formation of dimers, trimers, and larger oligomers.
-
Solution: Reduce the PEG:protein molar ratio to favor intramolecular modification. Consider a stepwise addition of the PEG reagent to the protein solution rather than a single bolus addition. If possible, switch to a monofunctional PEG reagent to eliminate intermolecular cross-linking.
-
-
High Protein Concentration: Elevated protein concentrations increase the likelihood of intermolecular interactions, which can lead to aggregation.
-
Solution: Perform the PEGylation reaction at a lower protein concentration. A typical starting range to test is 0.5-5 mg/mL.[1]
-
-
Suboptimal Reaction Conditions: The pH and temperature of the reaction can significantly impact protein stability.
-
Solution:
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
A1: Protein aggregation during PEGylation can be attributed to several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together.[1]
-
High Protein Concentration: Increased proximity of protein molecules enhances the chances of aggregation.[1]
-
Suboptimal Reaction Conditions: pH, temperature, and buffer composition can affect protein stability and lead to the exposure of hydrophobic regions, promoting aggregation.
-
Conformational Changes: The covalent attachment of PEG can sometimes induce conformational changes in the protein, leading to instability and aggregation.
-
Poor Reagent Quality: The presence of impurities or diol contamination in monofunctional PEG reagents can result in unintended cross-linking.
Q2: How can I prevent protein aggregation during the PEGylation process?
A2: Proactive measures can significantly reduce the risk of aggregation:
-
Optimize Reaction Conditions: Systematically screen for the optimal protein concentration, PEG:protein molar ratio, pH, and temperature.
-
Use Stabilizing Excipients: The addition of certain excipients to the reaction buffer can enhance protein stability.
-
Control the Reaction Rate: A slower, more controlled reaction can favor the desired intramolecular PEGylation over intermolecular aggregation. This can be achieved by lowering the temperature or through the stepwise addition of the PEG reagent.
-
Ensure High-Quality Reagents: Use high-purity PEG reagents with low polydispersity and minimal diol contamination.
Q3: What are some common stabilizing excipients, and at what concentrations should I use them?
A3: Several types of excipients can be used to suppress aggregation. Here are some common examples with recommended starting concentrations:
| Excipient | Starting Concentration | Mechanism of Action |
| Sugars | ||
| Sucrose | 5-10% (w/v) | Acts via preferential exclusion, which favors the compact, native state of the protein. |
| Trehalose | 5-10% (w/v) | Similar to sucrose, it is a non-reducing sugar that stabilizes proteins through preferential hydration. |
| Amino Acids | ||
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions and can prevent the association of unfolded or partially folded intermediates. |
| Glycine | 50-100 mM | Can reduce hydrophobic interactions and increase protein solubility. |
| Surfactants | ||
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Non-ionic surfactants that reduce surface tension and prevent protein adsorption to surfaces, which can be a trigger for aggregation. |
Q4: How do I detect and quantify protein aggregation after PEGylation?
A4: A multi-faceted approach using several analytical techniques is recommended for a comprehensive assessment of aggregation:
-
Size Exclusion Chromatography (SEC): This is the most common method for separating and quantifying soluble aggregates (dimers, trimers, and larger oligomers) from the monomeric PEGylated protein.
-
Dynamic Light Scattering (DLS): DLS is a rapid and non-invasive technique that measures the size distribution of particles in a solution, making it highly sensitive for detecting the presence of larger aggregates.
-
Non-Reducing SDS-PAGE: This technique can be used to visualize covalent cross-linking between protein molecules. Under non-reducing conditions, disulfide-linked and other covalently cross-linked aggregates will appear as higher molecular weight bands.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to determine the molecular weight of the PEGylated protein and to detect the presence of multimers.
Visual Guides
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To separate and quantify soluble aggregates from the monomeric PEGylated protein.
Materials:
-
SEC column suitable for the molecular weight range of the PEGylated protein and its potential aggregates (e.g., 300 Å pore size for mAbs).
-
HPLC or UHPLC system with a UV detector.
-
Mobile Phase: A buffer that minimizes non-specific interactions, typically a phosphate buffer with a moderate salt concentration (e.g., 100 mM sodium phosphate, 200 mM NaCl, pH 6.8).
-
PEGylated protein sample, filtered through a 0.22 µm filter.
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a defined volume of the filtered PEGylated protein sample (e.g., 20-100 µL).
-
Chromatographic Separation: Run the separation isocratically for a sufficient time to allow for the elution of all species, typically 1.5 to 2 column volumes.
-
Data Acquisition: Monitor the eluent at 280 nm. Aggregates, having a larger hydrodynamic radius, will elute earlier than the monomeric protein.
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates) and the main monomer peak. The percentage of aggregation can be calculated as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To rapidly assess the size distribution and detect the presence of aggregates in the PEGylated protein solution.
Materials:
-
DLS instrument.
-
Low-volume disposable or quartz cuvette.
-
PEGylated protein sample, filtered through a 0.22 µm syringe filter to remove dust and large particulates.
Methodology:
-
Instrument Setup: Turn on the DLS instrument and allow the laser to warm up and stabilize. Set the measurement parameters, including temperature and solvent viscosity.
-
Sample Preparation: Transfer a sufficient volume of the filtered sample into a clean, dust-free cuvette.
-
Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature (typically 2-5 minutes).
-
Data Acquisition: Perform the DLS measurement. The instrument will collect data on the fluctuations in scattered light intensity over time.
-
Data Analysis: The instrument's software will use an autocorrelation function to calculate the particle size distribution. Analyze the results for:
-
Z-average diameter: The intensity-weighted mean hydrodynamic diameter. An increase in this value compared to the non-PEGylated protein can indicate aggregation.
-
Polydispersity Index (PDI): A measure of the broadness of the size distribution. A PDI value below 0.2 generally indicates a monodisperse sample, while higher values suggest the presence of multiple species, including aggregates.
-
Size Distribution Plot: Visually inspect the plot for the presence of peaks corresponding to larger particle sizes, which would indicate aggregation.
-
Protocol 3: Non-Reducing SDS-PAGE for Covalent Aggregate Analysis
Objective: To visualize covalently linked protein aggregates.
Materials:
-
Polyacrylamide gels (the percentage will depend on the size of the protein and its aggregates).
-
Electrophoresis chamber and power supply.
-
SDS-PAGE running buffer.
-
Sample loading buffer without a reducing agent (e.g., ß-mercaptoethanol or DTT).
-
Protein molecular weight markers.
-
Coomassie blue stain or other protein stain.
Methodology:
-
Sample Preparation: Mix the PEGylated protein sample with the non-reducing sample loading buffer. Do not heat the sample if you wish to preserve non-covalent interactions that might be stable in SDS; for denaturation without disulfide bond reduction, heat at 70-85°C for 5-10 minutes.
-
Gel Loading: Load the prepared samples and molecular weight markers into the wells of the polyacrylamide gel.
-
Electrophoresis: Assemble the electrophoresis apparatus and run the gel at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel.
-
Staining: After electrophoresis, remove the gel and stain it with Coomassie blue for a few hours.
-
Destaining: Destain the gel until the protein bands are clearly visible against a clear background.
-
Analysis: Analyze the gel for bands with higher molecular weights than the monomeric PEGylated protein. These bands represent covalently linked dimers, trimers, and larger aggregates.
Protocol 4: MALDI-TOF Mass Spectrometry for Multimer Detection
Objective: To determine the molecular weight of the PEGylated protein and detect the presence of multimers.
Materials:
-
MALDI-TOF mass spectrometer.
-
MALDI target plate.
-
Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in a mixture of acetonitrile and 0.1% trifluoroacetic acid).
-
PEGylated protein sample.
Methodology:
-
Sample-Matrix Preparation: Mix a small volume of the PEGylated protein sample with the matrix solution. The ratio of sample to matrix may need to be optimized.
-
Spotting: Spot a small amount (typically 0.5-1 µL) of the mixture onto the MALDI target plate and allow it to air dry completely. This co-crystallization of the sample and matrix is a critical step.
-
Instrument Calibration: Calibrate the mass spectrometer using known protein standards that bracket the expected molecular weight of your sample.
-
Data Acquisition: Insert the target plate into the mass spectrometer. Acquire mass spectra in the appropriate mass range. The laser power should be optimized to achieve good signal-to-noise without causing excessive fragmentation.
-
Data Analysis: Analyze the resulting spectrum. The main peak should correspond to the molecular weight of the monomeric PEGylated protein. The presence of peaks at approximately double, triple, or higher integer multiples of the monomer's mass-to-charge ratio (m/z) is indicative of dimers, trimers, and larger multimers, respectively.
References
Technical Support Center: m-PEG15-NHS Ester Conjugation and pH
Welcome to the technical support center for m-PEG15-NHS ester reaction kinetics. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the critical role of pH in your PEGylation experiments. Here you will find troubleshooting advice, frequently asked questions, detailed protocols, and quantitative data to help you achieve optimal and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH for conjugating m-PEG15-NHS esters with primary amines, such as the lysine residues on a protein, is typically between 7.2 and 8.5.[1][2] Many protocols recommend a more specific range of pH 8.3-8.5 to achieve the best balance between efficient conjugation and minimal hydrolysis of the NHS ester.[3][4][5]
Q2: Why is pH so critical for the this compound reaction?
The pH of the reaction buffer is a crucial parameter because it directly influences two competing reactions:
-
Amine Reactivity: The reactive species for conjugation is the deprotonated primary amine (-NH2). At a pH below the pKa of the amine (around 10.5 for lysine), the amine group is mostly protonated (-NH3+), making it non-nucleophilic and significantly slowing down the reaction. As the pH increases, more of the amine is deprotonated, favoring the conjugation reaction.
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive for conjugation. The rate of this hydrolysis reaction increases significantly at higher pH values.
Therefore, the optimal pH is a compromise that maximizes the availability of the reactive amine while minimizing the degradation of the this compound.
Q3: Which buffers should I use for my this compound conjugation?
It is essential to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
Sodium bicarbonate buffer
-
Sodium phosphate buffer
-
HEPES buffer
-
Borate buffer
Q4: Which buffers should I absolutely avoid?
You must avoid buffers that contain primary amines. Common examples include:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
If your sample is in one of these buffers, a buffer exchange step using dialysis or a desalting column is necessary before starting the conjugation.
Q5: What are the primary side reactions to be aware of, besides hydrolysis?
While hydrolysis is the main competing reaction, NHS esters can also react with other nucleophilic amino acid side chains, especially at higher pH or high NHS ester concentrations. These include:
-
Hydroxyl groups of serine, threonine, and tyrosine (O-acylation)
-
The imidazole ring of histidine
-
The sulfhydryl group of cysteine
The resulting ester bonds from reaction with hydroxyl groups are less stable than the amide bond formed with primary amines.
Q6: How should I store and handle my this compound?
m-PEG15-NHS esters are sensitive to moisture. They should be stored at -20°C in a desiccated environment. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. It is best to prepare solutions of the NHS ester fresh in an anhydrous solvent like DMSO or DMF immediately before each experiment and discard any unused portion.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Incorrect buffer pH: A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester. | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. |
| Hydrolysis of this compound: The reagent may have degraded due to improper storage or handling, or from being in an aqueous solution for too long. | Ensure proper storage and handling to prevent moisture contamination. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. | |
| Presence of competing primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for the NHS ester. | Use amine-free buffers such as PBS, HEPES, or bicarbonate. If your sample is in an incompatible buffer, perform a buffer exchange. | |
| Low protein concentration: In dilute protein solutions, the competing hydrolysis reaction is more pronounced. | If possible, increase the concentration of your protein to favor the conjugation reaction. A concentration of 1-10 mg/mL is often recommended. | |
| Lack of Reproducibility | Inconsistent pH: Small variations in buffer preparation can lead to pH shifts, affecting reaction rates. | Always prepare buffers fresh and accurately measure the pH before each experiment. |
| pH drift during the reaction: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of poorly buffered solutions, especially in large-scale reactions. | Use a more concentrated buffer to maintain a stable pH throughout the reaction, or monitor and adjust the pH during the reaction. | |
| Formation of Aggregates | High degree of labeling: Excessive modification of the protein can alter its properties and lead to aggregation. | Reduce the molar excess of the this compound relative to the protein to control the number of modifications. |
| Side reactions with other nucleophiles: Reactions with residues other than primary amines can alter the protein's structure. | Optimize the reaction pH. Lowering the pH towards 7.2 can sometimes reduce side reactions with other nucleophiles. |
Data Presentation
The efficiency of this compound reactions is a balance between the desired amidation reaction and the competing hydrolysis reaction, both of which are pH-dependent.
Table 1: Effect of pH on NHS Ester Half-Life and Reaction Kinetics
| pH | Half-life of NHS Ester (Hydrolysis) | Amidation Reaction Rate | General Outcome |
| < 7.0 | Long (e.g., 4-5 hours at pH 7.0, 0°C) | Very slow due to protonated amines | Inefficient conjugation |
| 7.2 - 8.0 | Moderate | Moderate to Fast | A good starting point for optimization, balancing stability and reactivity |
| 8.0 - 8.5 | Shorter (e.g., at pH 8.0, t1/2 can be around 2-3.5 hours) | Fast (e.g., reaction can reach completion in 30-60 minutes) | Generally optimal for high conjugation efficiency |
| > 8.5 | Very Short (e.g., ~10 minutes at pH 8.6, 4°C; <9 min at pH 9.0) | Very Fast (e.g., reaction can complete within 10 minutes at pH 9.0) | High risk of hydrolysis outcompeting conjugation, leading to lower yields |
Note: Half-life and reaction rates are approximate and can vary based on the specific NHS ester, buffer composition, and temperature.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline for the conjugation of this compound to a protein. Optimization may be required for specific applications.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 7.2-8.5 (pH 8.3 is a good starting point).
-
Quenching Buffer (Optional): 1 M Tris-HCl or 1 M glycine, pH 8.0.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the protein is in an amine-containing buffer (e.g., Tris), perform a buffer exchange into the Reaction Buffer.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO.
-
The concentration will depend on the desired molar excess of the labeling reagent.
-
-
Reaction:
-
Add the dissolved this compound to the protein solution while gently mixing. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.
-
Ensure the final concentration of the organic solvent (DMF or DMSO) is less than 10% of the total reaction volume.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time may vary.
-
-
Quenching (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted this compound and the NHS byproduct from the labeled protein using a desalting column, dialysis, or size-exclusion chromatography.
-
Visualizations
References
storage and stability conditions for m-PEG15-NHS ester
Technical Support Center: m-PEG15-NHS Ester
This technical support guide provides detailed information on the storage, stability, and handling of this compound. It also includes troubleshooting advice and answers to frequently asked questions to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: this compound is highly sensitive to moisture and should be stored at -20°C with a desiccant.[1][2][3][4] To prevent condensation, it is crucial to allow the vial to equilibrate to room temperature before opening.[1] For long-term storage, it is recommended to store the product under a dry inert gas like argon or nitrogen.
Q2: What is the shelf life of this compound?
Q3: What are the signs of degradation of this compound?
A: The primary degradation pathway for this compound is the hydrolysis of the NHS ester group, which renders it inactive for conjugation to primary amines. This hydrolysis is not visually apparent. The most reliable sign of degradation is a significant decrease in conjugation efficiency in your experiments. You can assess the reactivity of the NHS ester by performing a hydrolysis assay.
Q4: In which solvents should I dissolve this compound?
A: this compound should be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is not recommended to prepare stock solutions for storage as the NHS ester moiety readily hydrolyzes in the presence of moisture.
Q5: What buffers are compatible with this compound for conjugation reactions?
A: It is critical to use amine-free buffers for the conjugation reaction, as primary amines will compete with the target molecule for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0, or other non-amine buffers like HEPES or borate. Buffers containing Tris or glycine should be avoided.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or no PEGylation efficiency | Degraded this compound: The NHS ester has been hydrolyzed due to improper storage or handling. | Purchase fresh reagent. Perform a reactivity test on the existing stock by intentionally hydrolyzing it with a strong base and measuring the absorbance of the released NHS at 260 nm. |
| Presence of primary amines in the buffer: Buffers like Tris or glycine are competing with the target molecule. | Dialyze or desalt the protein sample into an amine-free buffer such as PBS (pH 7.2-8.0). | |
| Incorrect pH of the reaction buffer: The pH is too low (below 7.2), leading to protonated primary amines that are poor nucleophiles. | Adjust the pH of the reaction buffer to the optimal range of 7.2-8.5. | |
| Hydrolysis of the NHS ester during the reaction: The pH is too high (above 8.5), causing rapid hydrolysis of the NHS ester. | Perform the reaction at a pH between 7.2 and 8.5. For reactions at higher pH, shorten the reaction time. | |
| Precipitation of the protein during the reaction | High concentration of organic solvent: The final concentration of DMSO or DMF in the reaction mixture is too high. | Ensure the volume of the organic solvent does not exceed 10% of the final reaction volume. |
| Protein instability: The protein is not stable under the reaction conditions. | Optimize reaction conditions such as temperature and incubation time. Consider performing the reaction on ice. |
Data Summary
Table 1: Storage and Stability Conditions for this compound
| Parameter | Condition | Notes |
| Storage Temperature | -20°C | Store in a sealed container with a desiccant. |
| Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen) | Backfill the container with inert gas after each use. |
| Light Sensitivity | Store in the dark. | |
| Moisture Sensitivity | Highly sensitive to moisture. | Equilibrate to room temperature before opening to prevent condensation. |
| Recommended Solvents | Anhydrous DMSO or DMF. | Prepare solutions immediately before use. Do not store in solution. |
| pH Stability | Hydrolyzes in aqueous solutions, with the rate increasing with higher pH. | Optimal reaction pH is 7.2-8.5. |
Table 2: Half-life of NHS Ester Hydrolysis in Aqueous Solution
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
Note: This data is for general NHS esters and may vary for this compound.
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with this compound
-
Buffer Exchange: If your protein of interest is in a buffer containing primary amines (e.g., Tris, glycine), exchange it into an amine-free buffer like 0.1 M phosphate buffer with 0.15 M NaCl at pH 7.2-8.0 using dialysis or a desalting column.
-
Prepare Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare this compound Solution: Allow the vial of this compound to warm to room temperature before opening. Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to prepare a 10 mM stock solution. The amount needed will depend on the desired molar excess over the protein. A 20-fold molar excess is a common starting point.
-
PEGylation Reaction: Add the calculated volume of the this compound solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is less than 10%.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time may vary depending on the protein.
-
Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines, such as Tris-buffered saline (TBS) or glycine, can be added.
-
Purification: Remove unreacted this compound and byproducts by dialysis or gel filtration.
-
Storage: Store the PEGylated protein under conditions optimal for the non-PEGylated protein.
Visualizations
Caption: Competing reactions of this compound.
Caption: General experimental workflow for protein PEGylation.
References
Technical Support Center: PEGylated Protein Solubility
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of PEGylated proteins.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My PEGylated protein is precipitating after purification. What are the common causes and how can I fix it?
A1: Precipitation of PEGylated proteins post-purification is a common issue that can stem from several factors related to the protein itself, the PEG reagent, and the buffer conditions.
-
Protein Concentration: The high concentration of the protein after elution from a chromatography column can lead to aggregation and precipitation.
-
Buffer Conditions: Suboptimal buffer pH and ionic strength can significantly impact the solubility of the PEGylated conjugate. The isoelectric point (pI) of the protein is a critical factor; proteins are least soluble at their pI.
-
PEG Characteristics: The size and structure (linear vs. branched) of the polyethylene glycol (PEG) can influence the solubility of the conjugate. While PEGylation is intended to increase solubility, using a very large PEG chain on a small protein can sometimes lead to precipitation.
-
Incomplete PEGylation: A heterogeneous mixture of PEGylated and un-PEGylated protein can lead to solubility issues, as the un-PEGylated protein may be less soluble under the given conditions.
Troubleshooting Steps:
-
Optimize Buffer Conditions:
-
pH: Adjust the pH of the buffer to be at least 1-2 units away from the protein's pI.
-
Ionic Strength: Modify the salt concentration (e.g., NaCl, KCl) in the buffer. Typically, concentrations between 50 mM and 150 mM are a good starting point.
-
-
Screen Excipients: The addition of stabilizing excipients can often enhance solubility. See the table below for common excipients and their typical starting concentrations.
-
Control Protein Concentration: After purification, consider eluting the protein into a larger volume of buffer to maintain a lower concentration. If a high concentration is required, perform a buffer exchange into an optimized formulation buffer immediately after elution.
-
Characterize PEGylation: Use techniques like SDS-PAGE or size-exclusion chromatography (SEC) to assess the efficiency and homogeneity of the PEGylation reaction.
Table 1: Common Excipients for Enhancing PEGylated Protein Solubility
| Excipient Category | Example | Typical Concentration Range | Mechanism of Action |
| Amino Acids | Arginine, Glycine, Proline, Histidine | 50 - 250 mM | Increase ionic strength, minimize electrostatic interactions, and can inhibit aggregation.[1] |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Sorbitol | 1 - 10% (w/v) | Stabilize the protein through preferential exclusion, creating a hydration shell around the protein.[1][2] |
| Surfactants | Polysorbate 20, Polysorbate 80, Poloxamer 188 | 0.01 - 0.1% (w/v) | Reduce surface tension and prevent aggregation at interfaces (e.g., air-water). |
| Salts | Sodium Chloride (NaCl) | 50 - 150 mM | Modulate electrostatic interactions and solubility. |
Q2: Does the size or structure of the PEG molecule affect the solubility of the final conjugate?
A2: Yes, the molecular weight and structure (linear vs. branched) of the PEG chain are critical parameters that can significantly influence the solubility and overall biophysical properties of the PEGylated protein.
-
Molecular Weight: Generally, larger PEG molecules lead to a greater increase in the hydrodynamic radius of the protein, which can enhance solubility and stability. However, there is a point of diminishing returns. Excessively large PEGs, especially on smaller proteins, can sometimes lead to a decrease in solubility due to the PEG itself dominating the physicochemical properties of the conjugate.
-
Structure: Branched PEGs offer a more compact structure compared to linear PEGs of the same molecular weight. This can result in a smaller hydrodynamic size, which may be advantageous for certain applications. The choice between linear and branched PEG often depends on the specific protein and the desired final properties of the conjugate.
A study on PEGylated lysozyme showed that PEG dramatically increases the frictional drag on the protein. Interestingly, the sedimentation coefficient remained similar with an increasing degree of PEGylation, indicating that the increase in mass was offset by a proportional increase in frictional drag. This highlights the complex interplay between PEG size, shape, and the hydrodynamic properties of the conjugate.
Q3: How can I improve the solubility of a PEGylated protein that needs to be formulated at a high concentration?
A3: Formulating PEGylated proteins at high concentrations presents a significant challenge due to the increased likelihood of aggregation. A systematic approach to formulation development is crucial.
-
Comprehensive Excipient Screening: A wider range of excipients at various concentrations should be screened. Combining different types of excipients, such as a sugar and an amino acid, can have synergistic effects on improving solubility and stability.
-
pH Optimization: A thorough pH screening study is essential to identify the pH that provides maximum solubility and stability for the specific PEGylated protein.
-
Viscosity Reduction: High concentrations of PEGylated proteins can lead to high viscosity. Certain excipients, like arginine, have been shown to reduce the viscosity of high-concentration protein formulations.
-
Lyophilization: Freeze-drying can be an effective strategy for achieving a stable, high-concentration formulation. The lyophilized powder can then be reconstituted in a smaller volume of buffer just before use. Sugars like sucrose and trehalose are often used as cryoprotectants in these formulations.
Experimental Protocols
Protocol 1: Excipient Screening for Solubility Enhancement
This protocol outlines a method for screening various excipients to identify optimal conditions for improving the solubility of a PEGylated protein.
Materials:
-
Purified PEGylated protein stock solution
-
Stock solutions of various excipients (e.g., 1 M Arginine, 50% Sucrose, 1% Polysorbate 20, 5 M NaCl)
-
Dialysis tubing or centrifugal filter units
-
Spectrophotometer or a device for measuring turbidity
Methodology:
-
Buffer Exchange: The purified PEGylated protein is buffer-exchanged into a base buffer (e.g., 20 mM histidine, pH 6.0).
-
Preparation of Formulations: In a 96-well plate format, prepare a matrix of formulations by adding different excipients from stock solutions to the PEGylated protein solution to achieve the desired final concentrations.
-
Incubation and Stress Conditions:
-
One set of samples is kept at a control temperature (e.g., 4°C).
-
Another set is subjected to stress conditions to accelerate potential instability (e.g., incubation at 37°C for 24-48 hours, or freeze-thaw cycles).
-
-
Solubility Assessment:
-
Visual Inspection: Check for any visible precipitation or cloudiness.
-
Turbidity Measurement: Measure the absorbance at 350 nm or 600 nm. An increase in absorbance indicates aggregation and reduced solubility.
-
Size Exclusion Chromatography (SEC-HPLC): Analyze the samples to quantify the amount of monomeric protein versus aggregates.
-
Visualizations
Caption: Troubleshooting workflow for addressing PEGylated protein precipitation.
Caption: How sugars and polyols stabilize proteins via preferential exclusion.
References
Validation & Comparative
A Researcher's Guide to the Characterization of m-PEG15-NHS Ester Conjugates: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a cornerstone strategy for enhancing their pharmacokinetic and pharmacodynamic properties. This modification can lead to improved solubility, extended circulating half-life, and reduced immunogenicity. Among the various PEGylation reagents, methoxy PEG N-hydroxysuccinimidyl (m-PEG-NHS) esters are widely utilized for their ability to react with primary amines on proteins. This guide provides a comprehensive characterization of m-PEG15-NHS ester conjugates, offering a comparative analysis with alternative PEGylation chemistries and next-generation protein modification technologies. Experimental data is presented to support the comparison, and detailed protocols for key analytical techniques are provided.
The Chemistry of this compound Conjugation
The this compound is an amine-reactive PEGylation reagent. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine of a protein, to form a stable amide bond. This reaction is typically carried out in a pH range of 7.2 to 9.0.[1]
dot
Performance Characteristics of this compound
The performance of this compound can be evaluated based on its reactivity, stability, and the characteristics of the resulting conjugate.
Table 1: Performance Metrics of m-PEG-NHS Ester
| Parameter | Value/Characteristic | Citation |
| Reaction pH | 7.2 - 9.0 | [1] |
| Reaction Time | 30 minutes to 2 hours at room temperature | [2] |
| Resulting Linkage | Amide | [3] |
| Selectivity | Primarily targets lysine residues and N-terminus | [1] |
| Key Advantage | High reactivity and straightforward protocol | |
| Key Disadvantage | Susceptible to hydrolysis, which can lead to heterogeneous products |
A significant challenge with NHS esters is their susceptibility to hydrolysis in aqueous solutions, which competes with the desired amidation reaction. The rate of hydrolysis increases with pH. For some NHS esters, the half-life at pH 8.0 and 25°C can be as short as a few minutes to half an hour. This necessitates careful control of reaction conditions and prompt use of the reagent once dissolved.
Comparison with Alternative PEGylation Reagents
The choice of PEGylation chemistry can significantly impact the homogeneity and bioactivity of the final conjugate. Here, we compare m-PEG-NHS ester with another common amine-reactive reagent, m-PEG-aldehyde.
Table 2: Comparison of m-PEG-NHS Ester and m-PEG-Aldehyde
| Feature | m-PEG-NHS Ester | m-PEG-Aldehyde | Citation |
| Primary Target | Lysine ε-amines, N-terminal α-amine | N-terminal α-amine, Lysine ε-amines | |
| Reaction Type | Acylation | Reductive Amination | |
| Resulting Linkage | Amide | Secondary Amine | |
| Specificity | Generally non-selective | Higher potential for N-terminal selectivity at controlled pH | |
| Reaction pH | 7.2 - 9.0 | 5.0 - 8.0 | |
| Key Advantage | High reactivity, simple protocol | Greater control over site-specificity | |
| Key Disadvantage | Prone to hydrolysis, potential for heterogeneity | Requires a reducing agent |
dot
Beyond PEGylation: Next-Generation Polymer Conjugates
Concerns over the potential immunogenicity and non-biodegradability of PEG have spurred the development of alternative polymers for protein conjugation. Polysarcosine (pSar) and zwitterionic polymers are two promising alternatives.
Table 3: Comparison of PEG and Alternative Polymers
| Feature | Polyethylene Glycol (PEG) | Polysarcosine (pSar) | Zwitterionic Polymers | Citation |
| Structure | Repetitive ethylene oxide units | Polypeptoid of N-methylated glycine | Contains both cationic and anionic groups | |
| Immunogenicity | Can elicit anti-PEG antibodies | Generally considered low to non-immunogenic | Generally considered low to non-immunogenic | |
| Biodegradability | Non-biodegradable | Biodegradable | Can be designed to be biodegradable | |
| Protein Stability | Generally increases stability | Comparable or superior to PEG in some cases | Can significantly increase stability | |
| Bioactivity | Can sometimes reduce bioactivity due to steric hindrance | May better preserve bioactivity compared to PEG | Can maintain or even improve binding affinity |
Studies have shown that polysarcosine-conjugated proteins can exhibit comparable or even superior in vivo performance to their PEGylated counterparts, with the added benefit of reduced immunogenicity. Zwitterionic polymers have demonstrated the ability to enhance protein stability to a greater extent than PEG while preserving or even improving the protein's binding affinity and bioactivity.
Experimental Protocols for Characterization
The characterization of this compound conjugates is crucial to ensure product quality, homogeneity, and efficacy. The following are detailed protocols for key analytical techniques.
dot
Protocol for PEGylation with this compound
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0, or 100 mM sodium bicarbonate buffer, pH 8.5. Avoid buffers containing primary amines (e.g., Tris, glycine).
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassette)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
PEGylation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted NHS ester.
-
Purification: Remove unreacted PEG and byproducts by SEC or dialysis.
Protocol for Size-Exclusion HPLC (SEC-HPLC)
Purpose: To assess the purity of the conjugate and detect the presence of aggregates or unreacted protein.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Bio-inert LC System or similar
-
Column: Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm or similar
-
Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detector: UV at 214 nm or 280 nm
-
Injection Volume: 20 µL
-
Sample Concentration: 2.0 mg/mL
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the purified PEGylated protein sample.
-
Monitor the elution profile. The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius. Aggregates will elute first.
Protocol for Reversed-Phase HPLC (RP-HPLC)
Purpose: To separate different PEGylated species based on hydrophobicity and determine the degree of PEGylation.
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 LC system or similar
-
Column: Jupiter 300 C4, 150 x 4.6 mm or similar
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 20% to 90% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45°C
-
Detector: UV at 214 nm
-
Injection Volume: 20 µL
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the purified PEGylated protein sample.
-
Run the gradient to elute the different species. Species with a higher degree of PEGylation will be more hydrophobic and elute later.
Protocol for Mass Spectrometry (MS)
Purpose: To determine the precise molecular weight of the conjugate and identify the sites of PEGylation.
Instrumentation and Conditions:
-
LC-MS System: Agilent 6520 Accurate-Mass Q-TOF LC/MS System or similar, coupled with an appropriate HPLC system.
-
Column: Reversed-phase column suitable for protein analysis.
-
Mobile Phase: As per RP-HPLC protocol, but using formic acid instead of TFA for better MS compatibility.
-
Post-Column Addition: A charge-stripping agent like triethylamine (TEA) can be added post-column to simplify the mass spectrum.
-
Ionization Source: Electrospray Ionization (ESI)
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF)
Procedure:
-
Perform LC-MS analysis of the intact PEGylated protein. The resulting mass spectrum will show a distribution of multiply charged ions.
-
Deconvolute the mass spectrum to obtain the zero-charge mass of the different PEGylated species. The mass difference between peaks will correspond to the mass of the m-PEG15 moiety.
-
To identify PEGylation sites, perform peptide mapping. Digest the PEGylated protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. The fragmentation data will reveal which peptides are modified with PEG.
Conclusion
The characterization of this compound conjugates requires a multi-faceted analytical approach to ensure the desired product quality. While m-PEG-NHS esters offer a convenient and reactive method for PEGylation, their susceptibility to hydrolysis and potential for creating heterogeneous products must be carefully managed. For applications requiring a high degree of site-specificity and homogeneity, alternative chemistries such as m-PEG-aldehyde may be more suitable. Furthermore, emerging polymer technologies like polysarcosine and zwitterionic polymers present promising alternatives to PEG, offering potential advantages in terms of reduced immunogenicity and improved preservation of protein bioactivity. The selection of a protein modification strategy should be guided by the specific therapeutic goals and the desired attributes of the final bioconjugate.
References
A Comparative Guide to Analytical Techniques for PEGylated Protein Analysis
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification improves solubility, extends circulating half-life, and reduces immunogenicity. However, the inherent heterogeneity of the PEGylation reaction presents a significant analytical challenge. This guide provides an objective comparison of key analytical techniques used for the characterization of PEGylated proteins, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate methods for their needs.
Comparison of Analytical Techniques
The selection of an analytical technique for PEGylated protein analysis is dictated by the specific information required, such as the degree of PEGylation, identification of conjugation sites, quantification of isoforms, or assessment of aggregation and purity. The following tables provide a quantitative comparison of the most common techniques.
| Technique | Primary Application | Information Provided | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC) | Purity and aggregation analysis | Molecular size distribution, detection of aggregates and fragments, separation of free PEG. | Robust, reproducible, non-denaturing conditions possible. | Limited resolution for species of similar hydrodynamic volume, not suitable for separating positional isomers. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity, quantification, and isoform separation | Separation of PEGylated species from un-PEGylated protein and positional isomers. | High resolution, compatible with mass spectrometry. | Can be denaturing, potentially leading to protein precipitation or unfolding. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Molecular weight determination and degree of PEGylation | Average molecular weight of PEGylated species, distribution of PEGylated forms. | High sensitivity, rapid analysis, tolerant to some buffers and salts. | Limited resolution for high molecular weight and heterogeneous samples, potential for fragmentation. |
| Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS) | Detailed structural characterization | Accurate mass determination of intact PEGylated proteins and their subunits, identification of PEGylation sites (peptide mapping). | High mass accuracy and resolution, provides detailed structural information. | Complex spectra due to multiple charge states and PEG polydispersity, requires volatile mobile phases. |
| Capillary Electrophoresis (CE) | Isoform separation and purity analysis | Separation of species based on size-to-charge ratio, high-resolution separation of positional isomers. | High efficiency and resolution, low sample consumption. | Can be sensitive to matrix effects, potential for protein adsorption to the capillary wall. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of degree of PEGylation and structural integrity | Quantitative determination of the average number of PEG chains per protein, assessment of protein structure upon PEGylation. | Provides absolute quantification without the need for standards, non-destructive. | Low sensitivity, requires high sample concentrations, complex spectra for large proteins. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Determination of degree of PEGylation and secondary structure | Quantification of PEG content, analysis of protein secondary structure changes upon PEGylation. | Rapid, non-destructive, requires minimal sample preparation. | Indirect method for quantification, overlapping signals can complicate interpretation. |
Quantitative Performance Comparison
| Parameter | SEC-HPLC | RP-HPLC | MALDI-TOF MS | ESI-LC-MS | CE | NMR | FTIR |
| Resolution | Moderate | High | Moderate to Low | High | Very High | N/A (quantitative) | N/A (spectroscopic) |
| Sensitivity (LOD/LOQ) | LOD: ~3 µg/mL, LOQ: ~10 µg/mL[1] | Dependent on detector and protein | Picomole to femtomole range | Femtomole to attomole range | Nanogram to picogram range | ~10 µg/mL in biological fluids[2] | Milligram range |
| Precision (%RSD) | <1% for retention time, <3% for peak area[3] | <2% for RP-HPLC, <1% for UPLC[4] | Variable, depends on sample preparation | Typically <5% | Good, but can be affected by injection variability | High | Good, depends on spectral processing |
| Accuracy | Good for relative quantification | Good with appropriate standards | High for average molecular weight | Very high for mass determination | Good with internal standards | High for quantification of degree of PEGylation[5] | Good with proper calibration |
| **Linearity (R²) ** | >0.99 | >0.99 | N/A | Good over several orders of magnitude | Good | Good | Good |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific PEGylated protein and available instrumentation.
Size-Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify aggregates, the main PEGylated protein peak, and low molecular weight species like free PEG.
Methodology:
-
Column: A silica-based column with a pore size appropriate for the molecular weight range of the PEGylated protein and its potential aggregates (e.g., 300 Å).
-
Mobile Phase: A phosphate or HEPES buffer at a physiological pH (e.g., 20 mM HEPES, pH 6.5) is commonly used. The inclusion of a salt like NaCl (e.g., 150 mM) can help to reduce non-specific interactions with the stationary phase.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Detection: UV absorbance at 280 nm for the protein and a Refractive Index (RI) detector for both the protein and PEG. Multi-Angle Light Scattering (MALS) can be coupled to SEC to determine the absolute molecular weight of eluting species.
-
Sample Preparation: The PEGylated protein sample is diluted in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Data Analysis: Peak areas are integrated to determine the relative percentage of each species. For MALS detection, the light scattering and concentration data are used to calculate the molar mass across each peak.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To separate and quantify different PEGylated isoforms, including positional isomers, and to assess purity.
Methodology:
-
Column: A C4 or C8 column is often preferred for proteins to minimize strong hydrophobic interactions that can lead to poor recovery.
-
Mobile Phase A: Water with an ion-pairing agent (e.g., 0.1% Trifluoroacetic Acid - TFA).
-
Mobile Phase B: Acetonitrile with the same concentration of the ion-pairing agent.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the PEGylated species based on their hydrophobicity.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Elevated temperatures (e.g., 60-80°C) are often used to improve peak shape and recovery.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Sample Preparation: The sample is diluted in Mobile Phase A.
-
Data Analysis: Peak areas are used for relative quantification of the different species.
MALDI-TOF Mass Spectrometry
Objective: To determine the average molecular weight and the distribution of PEGylated species.
Methodology:
-
Matrix: Sinapinic acid is a common matrix for proteins. It is typically prepared as a saturated solution in a mixture of acetonitrile and 0.1% TFA in water (e.g., 1:1 v/v).
-
Sample Preparation: The PEGylated protein sample is mixed with the matrix solution in a 1:1 ratio.
-
Target Spotting: A small volume (e.g., 1 µL) of the sample-matrix mixture is spotted onto the MALDI target plate and allowed to air dry.
-
Instrumental Analysis: The mass spectrometer is operated in linear mode for high molecular weight proteins. The laser power is optimized to achieve good signal-to-noise ratio without causing fragmentation.
-
Data Analysis: The resulting spectrum shows a distribution of peaks, with each peak corresponding to the protein with a different number of attached PEG units. The average molecular weight and the degree of PEGylation can be calculated from the peak distribution.
ESI-LC-MS
Objective: To obtain accurate mass measurements of the intact PEGylated protein and to identify the sites of PEGylation through peptide mapping.
Methodology:
-
Liquid Chromatography (LC): An RP-HPLC system with a C4 or C8 column is coupled to the ESI-MS. The mobile phases must be volatile (e.g., water and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry (MS): A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is used. For intact mass analysis, the instrument is operated in MS mode. For peptide mapping, it is operated in MS/MS mode to fragment the peptides and obtain sequence information.
-
Sample Preparation: For intact mass analysis, the sample is diluted in the initial mobile phase. For peptide mapping, the PEGylated protein is first digested with a protease (e.g., trypsin), and the resulting peptide mixture is analyzed.
-
Data Analysis: The complex ESI spectrum of the intact PEGylated protein, containing multiple charge states and peaks due to PEG heterogeneity, is deconvoluted to obtain the zero-charge mass. For peptide mapping, the MS/MS spectra of the peptides are searched against the protein sequence to identify the PEGylated residues.
Capillary Electrophoresis (CE)
Objective: To achieve high-resolution separation of PEGylated isoforms, including positional isomers.
Methodology:
-
Capillary: A fused-silica capillary is used. The inner surface may be coated to reduce protein adsorption.
-
Background Electrolyte (BGE): The choice of BGE is critical for achieving good separation. Low pH buffers are often used to ensure all species have a net positive charge. Additives like glycine can improve peak symmetry and resolution.
-
Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
Detection: UV absorbance at 200 or 214 nm.
-
Sample Injection: The sample is introduced into the capillary by pressure or electrokinetic injection.
-
Data Analysis: The electropherogram shows peaks corresponding to the different PEGylated species, separated based on their charge-to-size ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To quantitatively determine the degree of PEGylation.
Methodology:
-
Spectrometer: A high-field NMR spectrometer is required.
-
Sample Preparation: The purified PEGylated protein is dissolved in a deuterated solvent (e.g., D₂O).
-
Data Acquisition: A one-dimensional ¹H NMR spectrum is acquired.
-
Data Analysis: The degree of PEGylation is calculated by comparing the integral of the PEG methylene proton signal (around 3.6 ppm) to the integral of a well-resolved protein proton signal with a known number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To determine the degree of PEGylation and assess changes in protein secondary structure.
Methodology:
-
Spectrometer: An FTIR spectrometer equipped with a suitable detector.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., lyophilized powder mixed with KBr) or in solution using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The degree of PEGylation can be determined by measuring the intensity of the characteristic C-O-C stretching vibration of PEG at approximately 1100 cm⁻¹. The amide I band (1600-1700 cm⁻¹) is analyzed to assess the protein's secondary structure.
Visualization of Experimental Workflows
References
- 1. covalx.com [covalx.com]
- 2. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of RP-HPLC and RP-UPLC methods for quantification of parathyroid hormones (1-34) in medicinal product formulated with meta-cresol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to m-PEG15-NHS Ester for Advanced PEGylation
For Researchers, Scientists, and Drug Development Professionals
The strategic covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone in the development of advanced biotherapeutics. By enhancing the pharmacokinetic and pharmacodynamic properties of proteins, peptides, and other molecules, PEGylation can lead to drugs with improved efficacy, safety, and dosing regimens. The choice of the PEGylation reagent is critical to the success of this process. This guide provides an in-depth, objective comparison of m-PEG15-NHS ester with other common PEGylation reagents, supported by a synthesis of available experimental insights and detailed methodologies.
Understanding this compound
This compound is a monofunctional, amine-reactive PEGylation reagent. It consists of a methoxy-capped polyethylene glycol chain with 15 ethylene glycol units, activated with an N-hydroxysuccinimide (NHS) ester. This NHS ester group readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form stable amide bonds.[1][2][3] The defined length of 15 PEG units provides a balance between increased hydrodynamic size and the potential for steric hindrance, making it a versatile tool in bioconjugation.
Performance Comparison of PEGylation Reagents
The selection of a PEGylation reagent is a multifactorial decision that depends on the specific biomolecule, the desired therapeutic outcome, and manufacturing considerations. Below is a comparative analysis of this compound against other classes of PEGylation reagents.
Table 1: Comparison of Key Performance Characteristics of PEGylation Reagents
| Feature | m-PEG-NHS Ester (e.g., m-PEG15-NHS) | m-PEG-Maleimide | m-PEG-Aldehyde |
| Target Residue | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Primary amines (preferentially N-terminus at controlled pH) |
| Reaction pH | 7.0 - 9.0[2][3] | 6.5 - 7.5 | 5.0 - 8.0 (N-terminal selectivity favored at pH 5.0-6.5) |
| Linkage Formed | Amide | Thioether | Secondary Amine |
| Linkage Stability | Stable | Highly Stable | Highly Stable |
| Reaction Specificity | Generally non-selective for all accessible primary amines | Highly specific for free thiols | Higher potential for site-specificity (N-terminus) |
| Reaction Rate | Fast | Fast | Slower (requires a reduction step) |
| Side Reactions | Hydrolysis of NHS ester in aqueous solution | Potential for reaction with amines at pH > 8.0 | Formation of Schiff base intermediate |
| Key Advantage | High reactivity and straightforward protocol | High specificity for cysteine residues | Controllable site-specificity |
| Key Disadvantage | Can lead to heterogeneous products due to multiple lysine residues; susceptible to hydrolysis. | Requires available free cysteine, which can be rare in native proteins. | Requires a reducing agent (e.g., sodium cyanoborohydride). |
Impact of PEG Chain Length on Performance
The length of the PEG chain is a critical parameter that influences the physicochemical and biological properties of the resulting conjugate. While specific comparative data for this compound is not extensively published, general trends observed for linear PEG-NHS esters can provide valuable insights.
Table 2: Influence of PEG Chain Length on Conjugate Properties
| Property | Shorter PEG Chain (e.g., < 20 units) | Longer PEG Chain (e.g., > 40 units) | Rationale & Considerations |
| Reaction Efficiency | May require higher molar excess to achieve the same degree of PEGylation as longer chains. | Can achieve a higher degree of PEGylation at lower molar ratios. | The larger size of longer PEG chains can increase the probability of collision and reaction with the target protein. |
| In-vivo Half-life | Moderate increase. | Significant increase. | Increased hydrodynamic radius reduces renal clearance. |
| Immunogenicity | Moderate reduction. | Significant reduction. | The "stealth" effect of the PEG chain masks antigenic epitopes. |
| Biological Activity | Generally higher retention of activity. | Higher potential for reduction in activity. | Longer PEG chains can cause greater steric hindrance at the active or binding sites of the protein. |
| Solubility | Good improvement. | Excellent improvement. | PEG is a highly hydrophilic polymer. |
| Stability | Good improvement in stability against proteolysis. | Excellent improvement in stability against proteolysis. | The PEG chain provides a protective hydrophilic shell around the protein. |
Experimental Protocols
Reproducible and well-characterized experimental procedures are essential for successful PEGylation. Below are detailed methodologies for key experiments.
Protocol 1: General Procedure for Protein PEGylation with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4). Buffers containing primary amines like Tris must be avoided.
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.
-
PEGylation Reaction: Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution with gentle stirring. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will react with any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography (SEC).
-
Characterization: Analyze the degree of PEGylation and purity of the conjugate using SDS-PAGE, mass spectrometry, and HPLC.
Protocol 2: Characterization of PEGylated Protein by Mass Spectrometry
Objective: To determine the degree of PEGylation (number of PEG chains per protein molecule).
Methodology:
-
Sample Preparation: Prepare the purified PEGylated protein at a concentration of approximately 1 mg/mL in a suitable buffer for mass spectrometry (e.g., 50 mM ammonium bicarbonate).
-
Mass Spectrometry Analysis: Analyze the sample using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.
-
Data Analysis:
-
Acquire the mass spectrum of the native (unmodified) protein and the PEGylated protein.
-
The mass of the PEGylated protein will appear as a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains.
-
The mass difference between adjacent peaks in the PEGylated protein spectrum will correspond to the mass of a single m-PEG15 chain.
-
The average degree of PEGylation can be calculated from the weighted average of the peak intensities.
-
Visualizing Key Processes and Concepts
Diagrams created using Graphviz (DOT language) are provided below to illustrate important workflows and relationships in PEGylation.
References
- 1. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of m-PEG15-NHS Ester and Succinimidyl Valerate (SVA) for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the covalent modification of proteins, peptides, and other biomolecules is a fundamental technique. Among the various chemical methods available, the use of N-hydroxysuccinimide (NHS) esters for targeting primary amines (the N-terminus and lysine side chains) is a widely adopted and robust strategy.[1][] This guide provides an objective comparison of two prominent amine-reactive reagents: m-PEG15-NHS ester and succinimidyl valerate (SVA), to aid researchers in selecting the optimal tool for their specific applications.
Chemical Properties and Reaction Mechanism
Both this compound and succinimidyl valerate are members of the NHS ester family and share a common reaction mechanism. The NHS ester moiety is an activated group that readily reacts with nucleophilic primary amines in a process called acylation. This reaction results in the formation of a stable and irreversible amide bond, with the release of N-hydroxysuccinimide as a byproduct.[3]
The reaction is highly pH-dependent, with an optimal range typically between pH 7.2 and 8.5.[1] Below this range, the primary amines are protonated and thus less nucleophilic, slowing down the reaction. Above this range, the rate of hydrolysis of the NHS ester, a competing reaction where the ester reacts with water, increases significantly, leading to a reduction in conjugation efficiency.[1]
This compound incorporates a 15-unit polyethylene glycol (PEG) chain. This PEG linker imparts hydrophilicity to the molecule, which can be advantageous for improving the solubility and reducing the immunogenicity of the resulting bioconjugate.
Succinimidyl valerate (SVA) , in its non-PEGylated form, is a smaller molecule where the NHS ester is linked to a valeric acid moiety. PEGylated versions of SVA are also common, combining the reactivity of the SVA ester with the benefits of PEGylation.
Performance Comparison: Stability and Reactivity
A critical factor in the efficiency of bioconjugation is the stability of the NHS ester in aqueous buffers, as hydrolysis directly competes with the desired amidation reaction. Comparative studies of various PEGylated NHS esters have demonstrated that the nature of the linker arm connecting the PEG to the NHS ester significantly influences the rate of hydrolysis.
Experimental data on the hydrolysis half-lives of several PEG NHS esters at pH 8 and 25°C are summarized in the table below.
| PEG NHS Ester Derivative | Linker Structure | Hydrolysis Half-life (minutes) |
| Succinimidyl Valerate (SVA) | -O-(CH₂)₄-CO₂-NHS | 33.6 |
| Succinimidyl Propionate (SPA) | -O-CH₂CH₂-CO₂-NHS | 16.5 |
| Succinimidyl Glutarate (SG) | -O₂C-(CH₂)₃-CO₂-NHS | 17.6 |
| Succinimidyl Succinate (SS) | -O₂C-(CH₂)₂-CO₂-NHS | 9.8 |
Data sourced from Laysan Bio technical documentation.
As the data indicates, the succinimidyl valerate (SVA) ester exhibits a significantly longer half-life in aqueous buffer compared to other common NHS esters. This enhanced stability of the SVA ester can translate to higher conjugation yields, as the reagent remains active for a longer period, allowing for more efficient reaction with the target primary amines. It is important to note that aminolysis rates (the reaction with amines) generally parallel hydrolysis rates.
Experimental Protocols
The following are detailed methodologies for performing a bioconjugation reaction with either this compound or succinimidyl valerate. To perform a direct comparison, it is recommended to run the two reactions in parallel under identical conditions.
Materials
-
Protein or other amine-containing molecule to be labeled (in an amine-free buffer, e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5)
-
This compound or Succinimidyl Valerate (SVA)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting columns or dialysis cassettes for purification
Experimental Workflow
Caption: A general workflow for protein conjugation using NHS esters.
Detailed Procedure
-
Prepare the Protein Solution:
-
Dissolve the protein to be labeled in the Reaction Buffer at a concentration of approximately 2.5 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as PBS before proceeding.
-
-
Prepare the Reagent Stock Solution:
-
Allow the vial of this compound or SVA to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the reagent in anhydrous DMSO or DMF. NHS esters are moisture-sensitive, so do not prepare stock solutions for long-term storage.
-
-
Perform the Conjugation Reaction:
-
While gently vortexing the protein solution, add the required volume of the 10 mM reagent stock solution. A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point.
-
The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours. If the reagent is fluorescently labeled, protect the reaction from light.
-
-
Quench the Reaction:
-
To stop the reaction and consume any unreacted NHS ester, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove the excess, unreacted reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or by dialysis against an appropriate buffer (e.g., PBS).
-
Analysis of Conjugation Efficiency
To quantitatively compare the performance of this compound and SVA, the degree of labeling (DOL) of the final conjugate should be determined. The DOL is the average number of reagent molecules conjugated to each protein molecule. The method for determining the DOL will depend on the nature of the label. For example, if a fluorescent dye with a known extinction coefficient is used, the DOL can be calculated using UV-Vis spectrophotometry.
Signaling Pathways and Logical Relationships
The fundamental chemical transformation in both cases is the reaction of an amine with an NHS ester to form a stable amide bond. This can be represented as a simple signaling pathway.
References
A Researcher's Guide to Determining the Degree of PEGylation with m-PEG15-NHS Ester: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated biologics is paramount to ensuring product safety and efficacy. The degree of PEGylation—the number of polyethylene glycol (PEG) chains attached to a protein—is a critical quality attribute that directly influences the therapeutic's pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of analytical methods for determining the degree of PEGylation when using m-PEG15-NHS ester, a common amine-reactive PEGylation reagent. We present a detailed examination of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC), and the 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay, supported by experimental data and detailed protocols to inform your analytical strategy.
The Chemistry of PEGylation with this compound
The this compound facilitates the covalent attachment of a 15-unit methoxy PEG chain to a protein. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, predominantly the ε-amine of lysine residues and the N-terminal α-amine, to form a stable amide bond.[1][2] This reaction is typically carried out in a neutral to slightly basic buffer (pH 7-9).[3][4] The molar ratio of the this compound to the protein is a critical parameter that influences the resulting degree of PEGylation.[3]
References
A Comparative Guide to the Mass Spectrometry Analysis of m-PEG15-NHS Ester Products
For researchers, scientists, and drug development professionals working on bioconjugation, the precise characterization of modified proteins and peptides is paramount. The m-PEG15-NHS ester is a popular reagent for covalently attaching a discrete polyethylene glycol (PEG) chain to biomolecules, thereby enhancing their therapeutic properties. Mass spectrometry (MS) stands out as the primary analytical technique for the in-depth characterization of these PEGylated products.[1][2][3][4][5]
This guide provides a comprehensive comparison of this compound and its alternatives, supported by experimental data and detailed protocols for mass spectrometry analysis.
Performance Comparison: this compound vs. Alternatives
The most common alternatives to N-hydroxysuccinimide (NHS) esters for amine conjugation are activated esters with improved hydrolytic stability, such as 2,3,5,6-tetrafluorophenyl (TFP) esters. The choice between these reagents can significantly impact the efficiency and outcome of a conjugation reaction.
Key Performance Metrics
| Feature | m-PEG-NHS Ester | m-PEG-TFP Ester | Rationale & Supporting Data |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | 2,3,5,6-tetrafluorophenyl (TFP) ester | Both react with primary amines (N-terminus and lysine side chains) to form stable amide bonds. |
| Optimal Reaction pH | 7.2 - 8.5 | 7.5 - 8.0 | TFP esters have a slightly higher optimal pH range for conjugation compared to NHS esters. |
| Hydrolytic Stability | Lower | Higher | TFP esters are significantly more stable against hydrolysis, especially at basic pH. This is a key advantage as hydrolysis is a competing reaction that reduces conjugation efficiency. |
| Reaction Byproducts | N-hydroxysuccinimide (NHS) | 2,3,5,6-tetrafluorophenol (TFP) | The release of these byproducts can be monitored to assess reaction completion. |
| Side Reactions | Can react with serine, threonine, and tyrosine residues, especially at higher pH. | Less prone to side reactions compared to NHS esters due to greater stability. | The increased stability of TFP esters minimizes the extent of unwanted side reactions. |
Experimental Data: Hydrolytic Stability of NHS vs. TFP Esters
A study comparing the hydrolysis rates of NHS and TFP ester-terminated self-assembled monolayers (SAMs) provides quantitative insight into their relative stabilities. The half-lives of the esters were determined at different pH values.
| pH | NHS Ester Half-life | TFP Ester Half-life | Fold Difference |
| 7.0 | ~7 hours | ~13.3 hours | ~1.9x |
| 8.0 | ~1 hour | ~3 hours | 3.0x |
| 10.0 | 39 minutes | ~390 minutes | ~10x |
Data adapted from a study on SAMs, which demonstrates the general trend in hydrolytic stability for these ester types.
This data clearly indicates that TFP esters are substantially more resistant to hydrolysis, particularly as the pH increases. This enhanced stability can lead to higher conjugation yields and a more reproducible process.
Experimental Protocols
General Protocol for Protein PEGylation with this compound
This protocol provides a general guideline for the conjugation of this compound to a protein. Optimal conditions may vary depending on the specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0.
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.
-
Reaction Setup: Add the desired molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time may need to be determined empirically.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any remaining NHS ester.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.
Protocol for Mass Spectrometry Analysis of PEGylated Protein
1. Sample Preparation:
-
After purification, dilute the PEGylated protein sample to a suitable concentration (e.g., 0.1-1 mg/mL) using a buffer compatible with mass spectrometry, such as 20 mM ammonium acetate or 0.1% formic acid in water.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column suitable for protein separation (e.g., C4 or C8, 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5-95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-60 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended for accurate mass measurement of the intact protein and its PEGylated forms.
-
Data Acquisition: Acquire data in intact protein mode.
-
Deconvolution: Use a deconvolution algorithm (e.g., MaxEnt1 or ProMass) to convert the charge-state envelope of the protein into a zero-charge mass spectrum. This will allow for the determination of the number of PEG units attached to the protein.
-
Visualizing the Workflow
Experimental Workflow for Protein PEGylation and MS Analysis
Caption: Workflow for protein PEGylation and subsequent mass spectrometry analysis.
Logical Relationship of Key Reaction Components
Caption: Key components in the this compound conjugation reaction.
Conclusion
The mass spectrometry analysis of this compound products provides critical quality attributes for bioconjugate development. While NHS esters are widely used, TFP esters present a compelling alternative with significantly improved hydrolytic stability, which can lead to more efficient and reproducible conjugations. The choice of reagent should be guided by the specific requirements of the application, including the pH sensitivity of the biomolecule and the desired reaction conditions. High-resolution mass spectrometry coupled with liquid chromatography is an indispensable tool for characterizing the outcome of these conjugation reactions, enabling precise determination of the degree of PEGylation and ensuring the quality and consistency of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
A Comparative Guide to HPLC Methods for the Purification of PEGylated Compounds
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy for enhancing the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. This modification can lead to improved solubility, a longer half-life in the bloodstream, and reduced immunogenicity. However, the PEGylation process often results in a heterogeneous mixture of products, including unreacted starting materials, and molecules with varying numbers and locations of attached PEG chains. This heterogeneity necessitates robust purification methods to isolate the desired PEGylated conjugate. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and analysis of these complex mixtures.[1][]
This guide provides an objective comparison of the most prevalent HPLC methods used for the purification of PEGylated compounds: Size-Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC). We will explore the principles of each technique, present comparative data, and provide detailed experimental protocols to assist in the selection of the most appropriate method.
Comparison of HPLC Methods for PEGylated Compound Purification
The choice of HPLC method is dictated by the specific characteristics of the PEGylated molecule and the impurities to be removed.[3] Each technique offers a unique separation mechanism, with distinct advantages and limitations.
| Method | Principle of Separation | Primary Application in PEGylation | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size and shape).[] | Removal of unreacted PEG, separation of aggregates, and analysis of different PEGylated species (e.g., mono-, di-PEGylated).[4] | Mild separation conditions preserve protein structure and function. Effective for removing large aggregates and excess PEG. | Limited resolution for separating species of similar hydrodynamic radii. Not ideal for separating positional isomers. |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High-resolution separation of PEGylated isoforms and positional isomers. Analysis of reaction mixtures. | Excellent resolution for positional isomers and different degrees of PEGylation. | Can be denaturing for some proteins due to the use of organic solvents and hydrophobic stationary phases. |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. | Separation of species with different degrees of PEGylation and positional isomers where PEG attachment alters the protein's surface charge. | High capacity and resolution. Non-denaturing conditions. | PEG chains can shield the protein's charges, potentially reducing separation efficiency. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing aqueous conditions. | Purification of PEGylated proteins from unreacted protein and other variants. Can be used as an orthogonal method to IEX. | Non-denaturing, preserves protein bioactivity. Different selectivity compared to RP-HPLC. | Lower resolution compared to RP-HPLC for closely related species. The effect of PEG on protein hydrophobicity can be complex. |
Experimental Protocols and Data
The following sections provide detailed experimental protocols and representative data for each HPLC method. The model compound is a hypothetical 50 kDa protein PEGylated with a 20 kDa PEG molecule.
Size-Exclusion Chromatography (SEC)
SEC is often the initial step in a purification workflow to separate the PEGylated conjugate from unreacted protein and excess PEG.
-
Column: TSKgel G3000SWXL or similar silica-based SEC column.
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Sample: PEGylation reaction mixture containing the 50 kDa protein, 20 kDa PEG, and the resulting conjugate.
| Analyte | Retention Time (min) | Resolution (vs. PEG-Protein) | Purity (%) |
| PEG-Protein Conjugate | 15.2 | - | >95 |
| Unreacted Protein | 17.5 | 2.1 | - |
| Excess PEG | 20.1 | 4.5 | - |
Note: Retention times and resolution are illustrative and will vary based on the specific column, protein, and PEG size.
Caption: Workflow for the purification of PEGylated proteins using SEC-HPLC.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC provides high-resolution separation of PEGylated species based on differences in hydrophobicity.
-
Column: Jupiter C4 or C18, 5 µm, 300 Å.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 20-80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 280 nm.
-
Column Temperature: 45-60 °C to improve peak shape.
| Analyte | Retention Time (min) | Resolution (vs. Mono-PEGylated) | Purity (%) |
| Unreacted Protein | 20.5 | 1.8 | - |
| Mono-PEGylated Species | 22.3 | - | >98 |
| Di-PEGylated Species | 23.8 | 1.5 | - |
Note: PEGylation generally increases the hydrophobicity and retention time in RP-HPLC.
References
Safety Operating Guide
Proper Disposal of m-PEG15-NHS Ester: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of m-PEG15-NHS ester, a polyethylene glycol (PEG) derivative commonly used in bioconjugation. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for your this compound product. The SDS contains detailed information regarding hazards, handling, and emergency procedures.
Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound, whether in solid form or in solution, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid inhalation, as well as contact with skin and eyes.[2]
Step-by-Step Disposal Protocol
The proper disposal method for this compound depends on its physical state (solid or liquid), the quantity to be disposed of, and, most importantly, your institution's specific waste management policies and local regulations.[3]
Step 1: Evaluate for Contamination
Determine if the this compound waste is mixed with any hazardous materials. If it is contaminated with a substance classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire waste mixture must be managed as hazardous waste.[3]
Step 2: Solid Waste Disposal
-
Collection: Collect all solid this compound waste and any contaminated materials (e.g., weigh boats, pipette tips) in a designated, chemically resistant container with a secure lid.
-
Labeling: Clearly label the waste container with "this compound waste" and include the primary solvent(s) if applicable. The label should also include the words "Hazardous Waste" and the chemical name and quantity of the contents.
-
Storage: Store the sealed container in a designated waste accumulation area, segregated from incompatible chemicals.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office or hazardous waste disposal contractor to arrange for pickup and disposal.
Step 3: Liquid Waste Disposal
-
Aqueous Solutions: While polyethylene glycol (PEG) is generally considered biodegradable, solutions of this compound should not be disposed of down the drain without consulting your institution's EHS office. The NHS ester moiety readily hydrolyzes in aqueous solutions.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO, DMF) must be treated as hazardous chemical waste.
-
Collection: Collect all liquid waste in a designated, chemically resistant container with a secure lid. Do not leave a funnel in the container.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the solvent used, and the approximate concentration.
-
Storage: Store the sealed container in a designated waste accumulation area, ensuring it is segregated by hazard class (e.g., flammables).
-
Disposal: Arrange for collection by your institution's EHS or hazardous waste contractor.
Step 4: Decontamination of Glassware and Surfaces
-
Glassware: Rinse glassware that has come into contact with this compound with a suitable organic solvent (such as ethanol or acetone) to remove any residual compound. Collect the rinse solvent as hazardous waste. After the initial rinse, wash the glassware with soap and water.
-
Surfaces: Decontaminate work surfaces by wiping them down with a cloth dampened with 70% ethanol or another appropriate disinfectant. Dispose of the cleaning materials as solid chemical waste.
Quantitative Data for Safe Handling and Disposal
While specific quantitative limits for the disposal of this compound are not extensively documented and can vary by institution, the following table summarizes key handling parameters based on the properties of its components.
| Parameter | Guideline | Rationale |
| Chemical State for Disposal | Solid or absorbed liquid | To prevent splashing and aerosolization of the compound. |
| Working Concentration | As low as experimentally required | To minimize the volume of waste generated. |
| Storage of Waste | Segregated, labeled, sealed container | To prevent accidental mixing with incompatible chemicals and ensure clear identification. |
| pH of Aqueous Waste | Neutral (6-8) | To minimize reactivity and corrosion of plumbing if local regulations permit drain disposal of neutralized, non-hazardous components. |
| Hydrolysis of NHS Ester | Rapid in aqueous solutions (minutes at pH 9, ~7 hours at pH 7) | NHS esters are moisture-sensitive and will hydrolyze, becoming non-reactive. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Personal protective equipment for handling m-PEG15-NHS ester
Essential Safety and Handling Guide for m-PEG15-NHS Ester
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and experimental integrity.
This compound is a methoxy-terminated polyethylene glycol chain activated with an N-hydroxysuccinimide (NHS) ester. The NHS ester group is reactive towards primary amines, making this reagent valuable for conjugating the PEG chain to proteins, peptides, and other biomolecules. While polyethylene glycol (PEG) itself has a low hazard profile, the NHS ester is moisture-sensitive and reactive, necessitating specific handling precautions.[1][2] Based on safety data for similar compounds, m-PEG-NHS esters can be harmful if swallowed and may cause skin and serious eye irritation.[3]
Operational and Safety Parameters
For quick reference, the following table summarizes key quantitative data for handling and storage of m-PEG-NHS esters.
| Parameter | Value/Recommendation | Source |
| Storage Temperature | -20°C | [4][5] |
| Storage Conditions | Store with desiccant in a tightly sealed container. | |
| Reaction pH | 7.0 - 8.5 (Optimal: 8.3-8.5) | |
| Recommended Solvents | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | |
| Working Environment | Well-ventilated area or chemical fume hood. |
I. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure during handling of this compound. The required equipment is detailed below.
Standard Laboratory Attire
-
Lab Coat: A full-length laboratory coat to protect against splashes.
-
Closed-Toe Shoes: Substantial, non-perforated shoes are required.
Specific PPE for Handling this compound
-
Eye and Face Protection:
-
Safety Glasses with Side Shields: Minimum requirement for all operations.
-
Face Shield: Recommended when handling larger quantities or when there is a significant risk of splashing.
-
-
Hand Protection:
-
Chemical-Resistant Gloves: Wear nitrile or butyl rubber gloves. Always check for tears or holes before use.
-
Double Gloving: Recommended when handling the pure solid or concentrated solutions.
-
-
Respiratory Protection:
-
Not typically required if handled in a well-ventilated area or a fume hood. If weighing or handling the powder outside of a contained system where dust may be generated, a NIOSH-approved respirator may be necessary.
-
The following diagram illustrates the hierarchy of controls and PPE for safe handling.
II. Operational Plan: Step-by-Step Guidance
Follow this protocol to ensure safe handling and maintain the integrity of the reagent.
Receiving and Storage
-
Inspect: Upon receipt, inspect the container for any damage.
-
Store: Immediately transfer the product to a -20°C freezer. The container should be kept tightly sealed with a desiccant to prevent moisture entry, which can hydrolyze the NHS ester.
Preparation for Use
-
Equilibration: Before opening, allow the vial to warm completely to room temperature (approx. 30-60 minutes). This critical step prevents atmospheric moisture from condensing inside the cold vial, which would deactivate the reagent.
-
Work Area: Prepare a clean, dry work area, preferably within a chemical fume hood or a well-ventilated space.
-
Solvent Preparation: Use only anhydrous (dry) solvents like DMSO or DMF for reconstitution. Ensure solvents are of high quality and free from amines.
Weighing and Reconstitution
-
Don PPE: Put on all required personal protective equipment.
-
Weighing: Quickly weigh the desired amount of the powdered this compound in a clean, dry tube. Minimize air exposure.
-
Dissolving: Add the anhydrous solvent to the powder and dissolve by gentle vortexing or pipetting.
-
Immediate Use: Use the reconstituted solution immediately. Stock solutions are not recommended for storage as the NHS ester moiety readily hydrolyzes. Discard any unused portion of the reconstituted reagent.
The workflow for preparing the reagent is outlined below.
III. Emergency and Disposal Plans
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Procedure | Source |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek prompt medical attention. | |
| Skin Contact | Take off contaminated clothing. Wash the affected area with plenty of soap and water. If irritation develops or persists, seek medical attention. | |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. | |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | |
| Spill (Solid) | Moisten with water to reduce dust, then sweep up carefully without creating airborne dust. Place in a sealed container for disposal. | |
| Spill (Liquid) | Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. |
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
-
Unused Reagent: Unused or expired solid this compound should be disposed of as chemical waste in its original container or a clearly labeled, sealed container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as pipette tips, gloves, and weighing paper, must be collected in a designated, sealed hazardous waste container.
-
Aqueous Waste: The NHS ester hydrolyzes in aqueous solutions. While PEG is biodegradable, the final reaction mixture may contain other components. Neutralize acidic or basic solutions before disposal. All aqueous waste containing the reagent or its byproducts should be collected and disposed of through the institution's chemical waste program. Do not pour down the drain unless explicitly permitted by local regulations and institutional policy.
-
Solvent Waste: Waste solvents (e.g., DMSO, DMF) containing the reagent must be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated solvents as appropriate.
References
- 1. m-PEG1-NHS ester, 1027371-75-0 | BroadPharm [broadpharm.com]
- 2. m-PEG-NHS ester (MW 5000) | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 5. broadpharm.com [broadpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
